Trimeprazine Tartrate
説明
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZJIYUOOJLBAU-CEAXSRTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4330-99-8 | |
| Record name | Trimeprazine tartrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alimemazine tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMEPRAZINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362NW1LD6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Trimeprazine Tartrate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Trimeprazine (B1682546) tartrate, also known as alimemazine, is a first-generation antihistamine of the phenothiazine (B1677639) class with a multifaceted pharmacological profile.[1][2] While primarily recognized for its potent histamine (B1213489) H1 receptor antagonism, its therapeutic efficacy as an antipruritic, sedative, and antiemetic agent is augmented by its interactions with other key neurotransmitter systems.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning trimeprazine's action, supported by quantitative pharmacological data, detailed experimental protocols, and visual representations of its signaling pathways and relevant experimental workflows.
Core Mechanism of Action: Histamine H1 Receptor Antagonism
The principal mechanism of action for trimeprazine is competitive antagonism of the histamine H1 receptor.[2][6] In allergic and inflammatory responses, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types, including vascular endothelial cells and sensory neurons. This interaction triggers the characteristic symptoms of pruritus (itching), vasodilation, and increased capillary permeability.[3]
Trimeprazine competitively binds to H1 receptors, preventing histamine from activating them and thereby blocking the downstream signaling cascade responsible for these allergic symptoms.[2] This high-affinity interaction is the foundation of its potent antihistaminic and antipruritic effects.[6][7]
Secondary Pharmacological Actions
Trimeprazine's broad clinical utility, particularly its sedative and antiemetic effects, stems from its activity at other receptor sites.[3][8]
-
Anticholinergic Activity: Trimeprazine acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][9] This blockade of parasympathetic nerve impulses contributes to its sedative effects and is responsible for common side effects such as dry mouth and blurred vision.[3][10]
-
Antidopaminergic Activity: As a phenothiazine derivative, trimeprazine exhibits antagonist activity at dopamine (B1211576) D2 receptors.[3][4][11] This action, particularly within the chemoreceptor trigger zone (CTZ) of the brainstem, is the primary mechanism for its antiemetic properties, making it effective against nausea and vomiting.[3]
-
Antiserotonergic Activity: There is evidence to suggest that trimeprazine also interacts with serotonin (B10506) (5-HT) pathways, which may contribute to its sedative and anxiolytic properties.[3][8][12] However, the specific interactions with 5-HT receptor subtypes are less well-characterized compared to its effects on histaminic and cholinergic systems.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the pharmacological profile of trimeprazine.
| Parameter | Receptor/Assay | Value | Reference |
| Binding Affinity (Ki) | Histamine H1 Receptor | 0.72 nM | [7][9] |
| Muscarinic Acetylcholine Receptors (mAChRs) | 38 nM | [7][9] | |
| Functional Potency (IC50) | Inhibition of anti-IgE-induced histamine release | 19 nM | [9] |
| Functional Potency (RC50) | Induction of histamine release | 1.03 µM | [9] |
| Antiviral Activity (EC50) | SARS-CoV-2 replication in Vero E6 cells | 1.76 µM | [9] |
| Cytotoxicity (CC50) | Vero E6 cells | 19.73 µM | [9] |
Signaling Pathways and Logical Relationships
Visual diagrams are provided below to illustrate the key mechanisms of trimeprazine.
References
- 1. Alimemazine - Wikipedia [en.wikipedia.org]
- 2. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Mechanism of action of antipruritic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C40H50N4O6S2 | CID 441236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trimeprazine [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
The Neuropharmacological Landscape of Trimeprazine Tartrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimeprazine Tartrate, a phenothiazine (B1677639) derivative, exerts its primary pharmacodynamic effects within the central nervous system (CNS) through the antagonism of histamine (B1213489) H1 and dopamine (B1211576) D2 receptors.[1] These interactions underpin its clinical utility as an agent with sedative, anxiolytic, and antiemetic properties.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in the CNS, detailing its molecular mechanisms of action, receptor binding affinities, and downstream signaling pathways. This document also includes detailed experimental protocols for key assays and visual representations of relevant biological pathways and workflows to facilitate further research and drug development.
Core Mechanism of Action in the CNS
This compound's effects on the CNS are multifaceted, arising from its interaction with several key neurotransmitter systems.
Histamine H1 Receptor Antagonism
Trimeprazine is a potent antagonist of the histamine H1 receptor.[1] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to significant effects on H1 receptors within the CNS.[3] Blockade of these G-protein coupled receptors (GPCRs) is the primary mechanism behind its sedative and hypnotic effects.[4] Like many other H1-antihistamines, Trimeprazine likely acts as an inverse agonist, stabilizing the inactive conformation of the H1 receptor and reducing its constitutive activity.[3][5]
Dopamine D2 Receptor Antagonism
A crucial component of Trimeprazine's pharmacological profile is its antagonism of dopamine D2 receptors.[1][2] This action is characteristic of phenothiazine derivatives and contributes to the drug's antiemetic and sedative properties.[2][6] By blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla, Trimeprazine effectively suppresses nausea and vomiting.[6] Its D2 receptor antagonism in other brain regions is also thought to contribute to its sedative and anxiolytic effects.[1]
Other Receptor Interactions
Trimeprazine also exhibits activity at other CNS receptors, which contributes to its broad pharmacological effects and side effect profile. It has known anticholinergic properties due to its antagonism of muscarinic acetylcholine (B1216132) receptors.[2] Additionally, interactions with serotonin (B10506) and α-adrenergic receptors have been reported, which may play a role in its sedative and anxiolytic actions.[2][7]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the binding affinities of Trimeprazine and related phenothiazine compounds for key CNS receptors. While specific Ki values for Trimeprazine at dopamine, serotonin, and adrenergic receptors are not widely reported, the data for structurally similar compounds provide a valuable comparative context.
| Compound | Receptor Target | Ki (nM) | Assay Type | Source |
| Trimeprazine | Histamine H1 | 0.72 | Radioligand Binding Assay | [8][9] |
| Trimeprazine | Muscarinic Acetylcholine | 38 | Radioligand Binding Assay | [8] |
| Chlorpromazine | Dopamine D2 | 3.1 | Radioligand Binding Assay | [9] |
| Fluphenazine | Dopamine D2 | 0.8 | Radioligand Binding Assay | [9] |
| Perphenazine | Dopamine D2 | 0.6 | Radioligand Binding Assay | [9] |
| Promethazine | Dopamine D2 | 16 | Radioligand Binding Assay | [9] |
| Chlorpromazine | α1-Adrenergic | - | Radioligand Binding Assay | [10] |
| Risperidone | 5-HT2A | - | Radioligand Binding Assay | [11] |
Note: A lower Ki value indicates a higher binding affinity.
Signaling Pathways in the CNS
Trimeprazine's antagonism of H1 and D2 receptors initiates distinct intracellular signaling cascades.
Histamine H1 Receptor Signaling
Histamine H1 receptors are Gq/11-coupled GPCRs. Their blockade by Trimeprazine inhibits the activation of phospholipase C (PLC), which in turn prevents the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are predominantly coupled to Gi/o proteins. Trimeprazine's antagonism of these receptors prevents the inhibition of adenylyl cyclase, leading to a modulation of cyclic AMP (cAMP) levels and subsequent downstream effectors like protein kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein). This pathway is crucial in regulating neuronal excitability and gene expression.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for a target CNS receptor (e.g., Dopamine D2).
Workflow Diagram:
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human recombinant receptor of interest (e.g., Dopamine D2).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following reactions in a final volume of 200 µL:
-
Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known competing ligand (e.g., 10 µM haloperidol (B65202) for D2 receptors).
-
Competition: Membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: cAMP Measurement
This protocol measures the effect of this compound on dopamine-mediated inhibition of cAMP production in cells expressing D2 receptors.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture:
-
Plate cells expressing the dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in a suitable multi-well plate and grow to near confluence.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of dopamine (the agonist) to all wells except the basal control.
-
Simultaneously or shortly after, add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable method such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based reporter assay.
-
-
Data Analysis:
-
Normalize the data to the control wells (forskolin alone and forskolin + dopamine).
-
Plot the percentage of inhibition of the dopamine response versus the logarithm of the this compound concentration.
-
Determine the IC50 value for Trimeprazine's ability to antagonize the dopamine-induced inhibition of cAMP production using non-linear regression.
-
Conclusion
This compound's pharmacodynamic profile in the CNS is characterized by its potent antagonism of histamine H1 and dopamine D2 receptors, with additional interactions at muscarinic, serotonergic, and adrenergic receptors. These actions on G-protein coupled receptors modulate key intracellular signaling pathways, including the PLC/IP3/DAG and cAMP/PKA/CREB cascades, ultimately influencing neuronal activity and producing its sedative, anxiolytic, and antiemetic effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the nuanced neuropharmacological properties of this compound and for the development of novel therapeutics targeting these CNS pathways. A more detailed quantification of its binding affinities at a wider range of CNS receptors would further refine our understanding of its mechanism of action and side-effect profile.
References
- 1. Electrophysiological and biochemical studies on enhancement of desensitization by phenothiazine neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine depression of approach and avoidance behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting protein kinases in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenothiazine antipsychotics exhibit dual properties in pseudo-allergic reactions: Activating MRGPRX2 and inhibiting the H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. criver.com [criver.com]
- 9. An in vivo technique for investigating electrophysiological effects of centrally administered drugs on single neurons and network behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin 2a (5-HT2a) receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Synthesis and Characterization of Trimeprazine Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Trimeprazine Tartrate, a first-generation antihistamine of the phenothiazine (B1677639) class. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and visualizations to support further research and application.
Introduction
Trimeprazine, also known as Alimemazine, is a phenothiazine derivative recognized for its antihistaminic, sedative, antiemetic, and antipruritic properties. It functions primarily as an antagonist of histamine (B1213489) H1 receptors, but also exhibits activity at muscarinic acetylcholine (B1216132) receptors and dopamine (B1211576) D2 receptors, contributing to its diverse pharmacological effects.[1][2] Trimeprazine is typically administered as a tartrate salt to enhance its solubility and bioavailability. This guide outlines the synthesis of this compound and details the analytical methods for its characterization.
Synthesis of this compound
The synthesis of Trimeprazine is primarily achieved through the N-alkylation of phenothiazine. The subsequent formation of the tartrate salt yields the final product.
Synthesis Workflow
The synthesis process can be visualized as a two-step process: the alkylation of the phenothiazine core followed by salt formation.
Experimental Protocol: Synthesis of Trimeprazine
Materials:
-
Phenothiazine
-
1-Dimethylamino-2-methyl-propylchloride
-
Sodium amide (NaNH₂) or other suitable base
-
Xylene or other appropriate aprotic solvent
-
Tartaric acid
-
Suitable solvent for salt formation and recrystallization (e.g., ethanol (B145695), isopropanol)
Procedure:
-
Alkylation of Phenothiazine:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of phenothiazine in an appropriate solvent (e.g., xylene) is prepared.
-
A strong base, such as sodium amide, is added to the solution to deprotonate the nitrogen atom of the phenothiazine ring, forming the phenothiazine anion.
-
1-Dimethylamino-2-methyl-propylchloride is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for a specified period to allow the alkylation reaction to proceed to completion.
-
After cooling, the reaction mixture is worked up by washing with water to remove any remaining base and inorganic salts. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure to yield crude Trimeprazine free base.
-
-
Formation of this compound:
-
The crude Trimeprazine base is dissolved in a suitable solvent (e.g., ethanol or isopropanol).
-
A solution of tartaric acid in the same solvent is added dropwise to the Trimeprazine solution with stirring.
-
The this compound salt will precipitate out of the solution.
-
The mixture may be cooled to enhance precipitation.
-
The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final this compound product.
-
Note: The specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized for the desired yield and purity.
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. This involves a combination of physical and spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | (C₁₈H₂₂N₂S)₂·C₄H₆O₆ | [3] |
| Molecular Weight | 746.98 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 68 °C (free base) | [5] |
| Solubility | 0.942 mg/mL (in water) | [5] |
| pKa | 9.11 (basic) | |
| LogP | 4.6 | [5] |
Spectroscopic and Chromatographic Data
| Technique | Key Data |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| FTIR (KBr) | Characteristic peaks corresponding to the phenothiazine ring system, C-H, C-N, and C-S bonds. |
| Mass Spec. | Molecular ion peak and characteristic fragmentation patterns. |
| HPLC | Retention time corresponds to a standard reference. |
Experimental Protocols for Characterization
A validated HPLC method is crucial for the identification and purity assessment of this compound.[3]
-
Mobile Phase: A filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol (B129727), water, and acetic acid (65:34:1).[3]
-
Column: 3.9-mm × 30-cm column containing packing L1.[3]
-
Flow Rate: Approximately 1.5 mL per minute.[3]
-
Detector: UV detector at 254 nm.[3]
-
Standard Preparation: Dissolve an accurately weighed quantity of USP this compound RS in the mobile phase to obtain a solution with a known concentration of about 0.031 mg/mL.[3]
-
Assay Preparation: Transfer about 62 mg of this compound, accurately weighed, to a 100-mL volumetric flask, dissolve in and dilute with the mobile phase to volume. Transfer 5 mL of this solution to a 100-mL volumetric flask, dilute with the mobile phase to volume, and mix.[3]
-
Identification: The retention time of the major peak in the chromatogram of the Assay preparation should correspond to that in the chromatogram of the Standard preparation.[3]
-
Method: Infrared Absorption 197M (as per USP).[3]
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet of the sample.
-
Interpretation: The IR spectrum should exhibit characteristic absorption bands for the functional groups present in this compound.
-
Test Solution: Prepare a solution of this compound in methanol containing 6 mg in each 5 mL.[3]
-
Standard Solution: Prepare a similar solution of USP this compound RS.[3]
-
Solvent System: A mixture of 0.15 mL of ammonium (B1175870) hydroxide (B78521) and 100 mL of acetone.[3]
-
Procedure: Apply 5 µL of both solutions to the TLC plate.
-
Visualization: Locate the spots by lightly spraying with iodoplatinic acid solution.[3]
-
Identification: The RF value of the principal spot from the test solution should correspond to that of the standard solution.[3]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through the antagonism of multiple receptors. Its primary action is as a competitive antagonist at histamine H1 receptors.[2] Additionally, it acts as an antagonist at muscarinic acetylcholine receptors and dopamine D2 receptors.[2]
Histamine H1 Receptor Antagonism
By blocking the H1 receptor, Trimeprazine prevents the downstream signaling cascade initiated by histamine, which is responsible for allergic and inflammatory responses.
Dopamine D2 Receptor Antagonism
Trimeprazine's sedative and antiemetic effects are partly attributed to its blockade of dopamine D2 receptors in the central nervous system.[1][2]
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further detailed spectroscopic analysis, particularly high-resolution NMR and mass spectrometry studies, would provide deeper structural insights and are encouraged for comprehensive characterization. The provided diagrams offer a clear visualization of the synthesis workflow and the key signaling pathways involved in the mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound [drugfuture.com]
- 4. GSRS [precision.fda.gov]
- 5. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Trimeprazine Tartrate: A Comprehensive Receptor Binding Affinity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimeprazine (B1682546) tartrate, also known as alimemazine, is a first-generation antihistamine of the phenothiazine (B1677639) class. While its primary therapeutic applications are as an antipruritic and sedative, its pharmacological activity extends beyond histamine (B1213489) H1 receptor antagonism. A thorough understanding of its receptor binding affinity profile is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and guiding further drug development. This technical guide provides a detailed overview of the receptor binding characteristics of trimeprazine tartrate, supported by experimental methodologies and visual representations of relevant biological pathways.
Receptor Binding Affinity Profile of this compound
This compound exhibits a multi-receptor binding profile, characteristic of many phenothiazine derivatives. Its highest affinity is for the histamine H1 receptor, consistent with its primary classification as an antihistamine. It also demonstrates notable affinity for muscarinic acetylcholine (B1216132) receptors. While comprehensive quantitative binding data for a wide array of receptors is not extensively available in the public domain, the following table summarizes the known binding affinities (Ki) and provides context from structurally related phenothiazines for other relevant receptors.
| Receptor Subtype | Ligand | Test System | Ki (nM) | Reference |
| Histamine H1 | Trimeprazine | Bovine Brain Membranes | 0.72 | [1] |
| Muscarinic Acetylcholine | Trimeprazine | Bovine Brain Preparations | 38 | [1] |
| Dopamine D2 | Chlorpromazine | Not Specified | 3.1 | [2] |
| Fluphenazine | Not Specified | 0.8 | [2] | |
| Perphenazine | Not Specified | 0.6 | [2] | |
| Promethazine | Not Specified | 16 | [2] | |
| Serotonin 5-HT2A | Chlorpromazine | Not Specified | 1.5 | [3] |
| Thioridazine | Not Specified | 4.6 | [3] | |
| Trifluoperazine (B1681574) | Not Specified | 2.5 | [3] | |
| Alpha-1 Adrenergic | Chlorpromazine | Not Specified | Potent Antagonist | [3] |
| Thioridazine | Not Specified | Potent Antagonist | [3] |
Note: Lower Ki values indicate higher binding affinity. Data for chlorpromazine, fluphenazine, perphenazine, promethazine, thioridazine, and trifluoperazine are provided for comparative purposes due to the limited availability of specific quantitative data for trimeprazine at these receptors.
Experimental Protocols
The following section details a representative experimental protocol for determining the receptor binding affinity of a compound like this compound.
Radioligand Competition Binding Assay for Histamine H1 Receptor
This protocol describes a typical in vitro experiment to determine the binding affinity of a test compound for the histamine H1 receptor using a radiolabeled ligand.
1. Materials:
-
Membrane Preparation: Homogenates of cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the human H1 receptor gene).
-
Radioligand: [³H]-mepyramine (a well-characterized H1 receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled H1 receptor antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Preparation: Thaw the membrane preparation on ice. Prepare serial dilutions of this compound in the assay buffer. Prepare the [³H]-mepyramine solution in assay buffer at a concentration close to its dissociation constant (Kd).
-
Assay Setup: The assay is typically performed in a 96-well plate format, with each condition tested in triplicate.
-
Total Binding: Add assay buffer, [³H]-mepyramine, and the membrane preparation to designated wells.
-
Non-specific Binding: Add the non-specific binding control, [³H]-mepyramine, and the membrane preparation to another set of wells.
-
Competition Binding: Add the serially diluted this compound, [³H]-mepyramine, and the membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of the histamine H1 receptor and a typical experimental workflow for a radioligand binding assay.
Caption: A simplified diagram of the histamine H1 receptor signaling cascade.
Caption: A flowchart illustrating the key steps of a radioligand binding assay.
References
Trimeprazine Tartrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimeprazine (B1682546) tartrate, a phenothiazine (B1677639) derivative, is a first-generation antihistamine with additional sedative, antiemetic, and anticholinergic properties. Primarily recognized for its potent antagonism of the histamine (B1213489) H1 receptor, its mechanism of action also involves interaction with dopamine (B1211576) and muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth overview of the molecular characteristics, pharmacological profile, and key experimental findings related to trimeprazine tartrate. It includes detailed summaries of its effects on intracellular signaling, its potential as an antiviral agent, and relevant pharmacokinetic parameters. Methodologies for key experimental assays are outlined to facilitate further research and development.
Core Molecular and Chemical Properties
This compound is the tartrate salt of trimeprazine (also known as alimemazine). The presence of the tartrate salt enhances its solubility.[1]
| Property | Value | Source(s) |
| Molecular Formula | C40H50N4O6S2 | [2] |
| Molecular Weight | 747.0 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Freely soluble in water, soluble in alcohol | [3] |
| CAS Number | 4330-99-8 | [2] |
Pharmacodynamics and Mechanism of Action
This compound exerts its effects through a multi-faceted interaction with several receptor systems.
Histamine H1 Receptor Antagonism
The primary mechanism of action is the competitive antagonism of histamine H1 receptors.[4][5] By blocking these receptors, this compound mitigates the effects of histamine, a key mediator in allergic reactions, leading to the alleviation of symptoms such as itching (pruritus), swelling, and redness.[4][5]
Dopamine Receptor Antagonism
This compound also acts as an antagonist at dopamine D2 receptors.[4][5] This activity, particularly in the chemoreceptor trigger zone of the brain, contributes to its antiemetic effects, making it useful for preventing nausea and vomiting.[5] Its interaction with dopamine pathways in the central nervous system is also responsible for its sedative properties.[4][5]
Muscarinic Acetylcholine Receptor Antagonism
The compound exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[5] This action leads to a reduction in secretions in the respiratory and gastrointestinal tracts and can contribute to side effects such as dry mouth and blurred vision.[5]
Key Experimental Findings and Protocols
Modulation of Insulin (B600854) Signaling in Pancreatic β-Cells
Recent research has uncovered a novel role for trimeprazine in promoting pancreatic β-cell growth and function.
Findings:
-
Trimeprazine was found to increase the expression of Insulin Receptor Substrate 2 (IRS2), a critical adapter protein in the insulin and IGF1 signaling pathways.
-
This effect is mediated through the phosphorylation of CREB (cAMP response element-binding protein).
-
In mouse models, trimeprazine treatment led to increased β-cell replication and mass, improved glucose tolerance, and enhanced the function of transplanted human islets.
This protocol describes the general steps for assessing the effect of trimeprazine on CREB phosphorylation in isolated pancreatic islets.
-
Islet Culture and Treatment: Human or mouse pancreatic islets are cultured in appropriate media. Islets are then treated with a specified concentration of this compound (e.g., 20 µg/mL) for a designated time (e.g., 24 hours). A positive control, such as Bt2cAMP, and an untreated control are included.
-
Protein Extraction: Following treatment, islets are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated CREB (p-CREB) and total CREB. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-CREB to total CREB is calculated.
In Vitro Antiviral Activity against SARS-CoV-2
Trimeprazine has been identified as an inhibitor of SARS-CoV-2 replication in in vitro studies.
| Parameter | Value | Cell Line | Source(s) |
| EC50 | 1.76 µM | Vero E6 | |
| CC50 | 19.73 µM | Vero E6 | |
| Selectivity Index (SI) | 11.2 | Vero E6 |
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound against SARS-CoV-2.
-
Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and cultured until they form a monolayer.
-
Compound Preparation: A serial dilution of this compound is prepared in the cell culture medium.
-
Antiviral Assay (EC50): The cell culture medium is removed, and the cells are pre-treated with the various concentrations of this compound for a short period. Subsequently, a known titer of SARS-CoV-2 is added to the wells. The plates are incubated for a period that allows for viral replication (e.g., 24-48 hours).
-
Cytotoxicity Assay (CC50): In a separate plate without the virus, cells are incubated with the same serial dilutions of this compound for the same duration as the antiviral assay.
-
Quantification of Viral Inhibition and Cell Viability:
-
For the antiviral assay, viral replication can be quantified by methods such as plaque reduction assays, RT-qPCR for viral RNA, or measuring virus-induced cytopathic effect (CPE).
-
For the cytotoxicity assay, cell viability is measured using assays like the MTT or CellTiter-Glo assay.
-
-
Data Analysis: The EC50 value is calculated as the drug concentration that inhibits viral replication by 50%. The CC50 value is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as CC50/EC50.
Pharmacokinetics
Pharmacokinetic data for this compound reveals its absorption, distribution, metabolism, and excretion profile.
| Parameter | Value | Species | Route | Source(s) |
| Oral Absorption | 85% ± 5% | Not Specified | Oral | [6] |
| Plasma Protein Binding | > 90% | Not Specified | - | [6] |
| Renal Excretion | 70% | Not Specified | - | [6] |
| Plasma Half-life | 3.6 - 7 hours | Human | Oral | [6] |
| Dosage in Dogs | Up to 10 lbs: ½ tablet (5mg trimeprazine) twice daily; 11-20 lbs: 1 tablet twice daily | Dog | Oral | [7] |
This protocol provides a general framework for quantifying trimeprazine concentrations in plasma samples.
-
Sample Collection: Blood samples are collected from subjects at various time points following oral administration of this compound. Plasma is separated by centrifugation.
-
Sample Preparation: A protein precipitation method is typically employed. An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma samples to precipitate proteins. An internal standard is added prior to precipitation for accurate quantification. The mixture is vortexed and then centrifuged.
-
LC-MS/MS Analysis:
-
Chromatography: The supernatant is injected into a liquid chromatography system. Separation is achieved on a C18 analytical column using a suitable mobile phase gradient.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both trimeprazine and the internal standard.
-
-
Data Analysis: A calibration curve is generated using standards of known concentrations. The concentration of trimeprazine in the plasma samples is determined by interpolating from the calibration curve. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are then calculated using appropriate software.
Signaling Pathways and Logical Relationships
Trimeprazine's Effect on Pancreatic β-Cell Signaling
The following diagram illustrates the proposed signaling pathway through which this compound enhances pancreatic β-cell function.
Experimental Workflow for Antiviral Screening
The logical workflow for identifying and validating the antiviral properties of a compound like trimeprazine is depicted below.
References
- 1. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of trimethoprim and sulfadiazine in the dog: urine concentrations after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
An In-depth Technical Guide to Trimeprazine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Core Identity and InChI Key
Trimeprazine Tartrate, a phenothiazine (B1677639) derivative, is primarily recognized for its antihistaminic and sedative properties. The International Chemical Identifier (InChI) provides a unique and unambiguous representation of its chemical structure, crucial for database integration and computational analysis.
InChIKey: AJZJIYUOOJLBAU-CEAXSRTFSA-N
This key is a hashed version of the full InChI string, providing a concise and standardized identifier for this compound.
Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of the physicochemical and pharmacokinetic profile of a drug candidate is fundamental to its development and clinical application. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | (C₁₈H₂₂N₂S)₂ · C₄H₆O₆ | [1] |
| Molecular Weight | 746.98 g/mol | [1] |
| Melting Point | 153-155 °C | [1] |
| pKa | 9.2 | [2] |
| Solubility | Freely soluble in water; soluble in alcohol. | [1][3] |
| Appearance | White to off-white, odorless, crystalline powder. | [1][3] |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Species | Source(s) |
| Oral Absorption | 85% ± 5% | Not Specified | [2] |
| Plasma Protein Binding | > 90% | Not Specified | [2] |
| Renal Excretion | 70% | Not Specified | [2] |
| Plasma Half-life | 3.6 - 7 hours | Not Specified | [2] |
| Cmax (Median) | 0.357 µmol/L | Children (3 mg/kg oral dose) | [4] |
| Tmax (Median) | 1 - 2 hours | Children (3 mg/kg oral dose) | [4] |
| AUC₀-∞ (Median) | 2.758 µmol·h/L | Children (3 mg/kg oral dose) | [4] |
| Blood Clearance (Median, assuming 100% bioavailability) | 3.7 L/kg·h | Children (3 mg/kg oral dose) | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through antagonism of multiple receptor systems. Its primary mechanism involves the blockade of histamine (B1213489) H1 receptors, but it also exhibits activity at dopaminergic and muscarinic acetylcholine (B1216132) receptors.[5][6]
Histamine H1 Receptor Antagonism
As a potent H1 receptor antagonist, Trimeprazine competitively inhibits the binding of histamine to its receptors on various cells. This action alleviates the symptoms of allergic reactions, such as itching and swelling.[5][7] The signaling cascade initiated by histamine binding to H1 receptors, which is subsequently blocked by Trimeprazine, is depicted below.
Dopamine (B1211576) Receptor Antagonism
Trimeprazine also acts as an antagonist at dopamine D2 receptors in the central nervous system.[6] This activity contributes to its sedative and antiemetic effects.
Experimental Protocols
Detailed, step-by-step experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of analytical methodologies and a general overview of the synthesis of Trimeprazine.
Analytical Methods
A variety of analytical techniques are employed for the identification and quantification of this compound in pharmaceutical formulations and biological matrices.
-
High-Performance Liquid Chromatography (HPLC): A common method for the assay of this compound involves a liquid chromatograph equipped with a 254-nm detector and a 3.9-mm × 30-cm column containing packing L1. The mobile phase typically consists of a filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol (B129727), water, and acetic acid (65:34:1). The flow rate is approximately 1.5 mL per minute.[8]
-
Thin-Layer Chromatography (TLC): For identification purposes, a solution of this compound in methanol (e.g., 6 mg in 5 mL) can be applied to a TLC plate. A suitable solvent system is a mixture of 0.15 mL of ammonium (B1175870) hydroxide (B78521) and 100 mL of acetone. The spots can be visualized by spraying with an iodoplatinic acid solution.[8]
-
Ultraviolet (UV) Spectroscopy: The dissolution of this compound tablets can be determined by UV absorption at the wavelength of maximum absorbance, which is approximately 251 nm, in a medium of 0.01 N hydrochloric acid.
Synthesis of Trimeprazine
The synthesis proceeds via the reaction of phenothiazine with 1-dimethylamino-2-methyl-propylchloride.[7] This reaction is a nucleophilic substitution where the nitrogen atom of the phenothiazine ring attacks the electrophilic carbon of the alkyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to deprotonate the phenothiazine nitrogen, making it a more potent nucleophile. The final product, Trimeprazine, is then reacted with tartaric acid to form the tartrate salt, which often improves the compound's solubility and stability.
Conclusion
This technical guide provides a comprehensive overview of the core scientific and technical information related to this compound. The summarized data on its physicochemical and pharmacokinetic properties, coupled with an understanding of its mechanism of action and signaling pathways, offers a solid foundation for researchers and professionals in the field of drug development. While a detailed synthesis protocol is not publicly available, the general synthetic route provides valuable insight into its chemical origins. The analytical methods described are crucial for quality control and further research into this established pharmaceutical agent.
References
- 1. This compound [drugfuture.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. Trimeprazine | phenothiazine analogue | CAS# 84-96-8 | InvivoChem [invivochem.com]
Trimeprazine Tartrate CAS number lookup
An In-depth Technical Guide to Trimeprazine (B1682546) Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimeprazine tartrate, also known as alimemazine tartrate, is a first-generation antihistamine of the phenothiazine (B1677639) chemical class.[1][2] It is primarily recognized for its antipruritic (anti-itch) and sedative properties.[1][2] This document provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative data to support research and development activities.
Chemical and Physical Properties
-
Solubility: Soluble in water, slightly soluble in alcohol.[7]
Mechanism of Action
This compound's primary mechanism of action is the antagonism of the histamine (B1213489) H1 receptor.[1][3][9] By blocking these receptors, it inhibits the effects of histamine, a key mediator in allergic reactions, thereby reducing symptoms such as itching and swelling.[1][9]
In addition to its antihistaminergic activity, this compound also exhibits:
-
Anticholinergic effects: It acts as an antagonist at muscarinic acetylcholine (B1216132) receptors.[9]
-
Dopamine (B1211576) receptor blockade: It has an impact on the central nervous system by blocking dopamine receptors, which contributes to its sedative effects.[1]
Signaling Pathways
The therapeutic and side effects of this compound can be attributed to its interaction with several key signaling pathways.
Caption: Primary Mechanism of Action of this compound.
Recent studies have also indicated that this compound can influence other signaling pathways. For instance, it has been shown to promote the phosphorylation of CREB and increase the concentration of insulin (B600854) receptor substrate 2 (IRS2).[10]
Caption: Influence of this compound on CREB/IRS2 Signaling.
Quantitative Data
The following table summarizes key quantitative data for this compound from various in vitro assays.
| Parameter | Value | Assay Type | Reference |
| Kᵢ (Histamine H1 Receptor) | 0.72 nM | Radioligand Binding Assay | [3] |
| Kᵢ (Muscarinic Acetylcholine Receptors) | 38 nM | Radioligand Binding Assay | [3] |
| IC₅₀ (Anti-IgE-induced Histamine Release) | 19 nM | Isolated Human Lung Fragments | [3] |
| RC₅₀ (Histamine Release Induction) | 1.03 µM | Isolated Human Lung Fragments | [3] |
| EC₅₀ (SARS-CoV-2 Replication Reduction) | 1.76 µM | Vero E6 Cells | [3] |
| CC₅₀ (Cytotoxicity) | 19.73 µM | Vero E6 Cells | [3] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol is a general representation for determining the binding affinity (Kᵢ) of this compound to histamine H1 and muscarinic acetylcholine receptors.
Caption: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., histamine H1 or muscarinic acetylcholine receptors) are prepared from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated with a known concentration of a specific radiolabeled ligand (e.g., [³H]pyrilamine for H1 receptors) and a range of concentrations of this compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Thin-Layer Chromatographic (TLC) Identification Test
This protocol provides a method for the identification of this compound.[11]
Methodology:
-
Standard Solution Preparation: A standard solution of USP this compound RS is prepared in methanol (B129727) at a concentration of approximately 1.2 mg/mL.[11]
-
Test Solution Preparation: A solution of the test sample is prepared in methanol at the same concentration as the Standard Solution.[11]
-
TLC Plate: A suitable thin-layer chromatographic plate is used.
-
Application: 5 µL of both the Standard Solution and the Test Solution are applied to the plate.[11]
-
Solvent System: The developing solvent system consists of a mixture of 0.15 mL of ammonium (B1175870) hydroxide (B78521) and 100 mL of acetone.[11]
-
Development: The plate is developed in a suitable chromatographic chamber until the solvent front has moved an appropriate distance.
-
Visualization: The spots are located by lightly spraying with an iodoplatinic acid solution.[11]
-
Analysis: The Rբ value of the principal spot from the Test Solution should correspond to that of the Standard Solution.[11]
Conclusion
This compound is a well-characterized phenothiazine derivative with potent antihistaminergic, anticholinergic, and sedative properties. Its primary mechanism of action through histamine H1 receptor antagonism is well-established, and emerging research suggests its involvement in other signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Alimemazine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | 4330-99-8 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Trimeprazine [drugfuture.com]
- 8. GSRS [precision.fda.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound [drugfuture.com]
An In-depth Technical Guide on the Antihistaminic and Anticholinergic Properties of Trimeprazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimeprazine (B1682546), also known as alimemazine, is a first-generation phenothiazine (B1677639) derivative recognized for its potent antihistaminic effects, which are fundamental to its use as an antipruritic agent.[1][2] Beyond its primary activity, trimeprazine also exhibits significant anticholinergic and sedative properties.[1][3][4] This technical guide provides a detailed examination of the antihistaminic and anticholinergic pharmacology of trimeprazine. It includes quantitative binding data, detailed experimental protocols for receptor binding and functional assays, and visualizations of the core signaling pathways to facilitate a deeper understanding for research and drug development applications.
Core Pharmacological Profile
Trimeprazine's therapeutic and side-effect profile is dictated by its interaction with several key neurotransmitter receptors. Its primary mechanism involves the competitive antagonism of histamine (B1213489) H1 receptors, which mediates its anti-allergic and antipruritic effects.[5][6] Additionally, its antagonism of muscarinic acetylcholine (B1216132) receptors contributes to its anticholinergic side effects, such as dry mouth and blurred vision.[3][7]
Quantitative Data: Receptor Binding Affinities
The affinity of trimeprazine for histamine H1 and muscarinic acetylcholine receptors has been quantified through radioligand binding assays, demonstrating a higher selectivity for the H1 receptor.
| Parameter | Target Receptor | Value (Ki) | Assay Type |
| Inhibition Constant | Histamine H₁ Receptor | 0.72 nM | Radioligand Binding Assay |
| Inhibition Constant | Muscarinic Acetylcholine Receptors | 38 nM | Radioligand Binding Assay |
Data sourced from references[7][8][9][10]. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.
Quantitative Data: Functional Inhibition
Functional assays quantify the ability of trimeprazine to inhibit cellular responses mediated by receptor activation.
| Parameter | Assay Description | Value (IC50) |
| Half Maximal Inhibitory Concentration | Inhibition of anti-IgE-induced histamine release from isolated human lung fragments | 19 nM |
Data sourced from reference. The IC50 value represents the concentration of an inhibitor where the response is reduced by half.
Antihistaminic Properties
Mechanism of Action at the H1 Receptor
Trimeprazine acts as a competitive antagonist at histamine H1 receptors.[5][6] By occupying the receptor binding site, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms like itching, vasodilation, and increased capillary permeability.[1][3][7] Like many other H1-antihistamines, trimeprazine is also considered an inverse agonist, meaning it reduces the constitutive activity of the G-protein coupled H1 receptor, further stabilizing it in an inactive state.[7]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various cellular responses.
References
- 1. What is Trimeprazine Tartrate used for? [synapse.patsnap.com]
- 2. Alimemazine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. firsthope.co.in [firsthope.co.in]
- 5. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. benchchem.com [benchchem.com]
- 8. Trimeprazine [benchchem.com]
- 9. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alimemazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Trimeprazine Tartrate's Interaction with Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimeprazine (B1682546) tartrate, a phenothiazine (B1677639) derivative, is primarily recognized for its antihistaminic, sedative, and antiemetic properties. A crucial aspect of its pharmacological profile, particularly its antiemetic and sedative effects, is attributed to its antagonism of dopamine (B1211576) D2 receptors.[1][2] This technical guide provides a comprehensive analysis of the effects of trimeprazine tartrate on dopamine receptors, with a focus on the dopamine D2 receptor. Due to the limited availability of direct quantitative binding data for trimeprazine, this guide incorporates data from structurally related phenothiazine compounds to offer a comparative pharmacological context. Detailed experimental protocols for key assays used to characterize dopamine receptor antagonists are also provided, along with visualizations of the relevant signaling pathways and experimental workflows.
Introduction: this compound and its Pharmacological Class
Trimeprazine (also known as alimemazine) is a first-generation antihistamine belonging to the phenothiazine class of drugs.[1] Phenothiazines are a well-established class of compounds known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic effects.[1][3] The therapeutic efficacy of many phenothiazines in treating psychosis is strongly correlated with their ability to antagonize dopamine D2 receptors in the brain's mesolimbic pathway.[4][5][6] While trimeprazine is not primarily used as an antipsychotic, its sedative and antiemetic actions are linked to its interaction with the dopaminergic system.[1][2]
Mechanism of Action at the Dopamine D2 Receptor
The primary mechanism of trimeprazine's effect on the dopaminergic system is the blockade of dopamine D2 receptors.[1][2] D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[7] The activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[8] By acting as an antagonist, trimeprazine binds to D2 receptors without activating them, thereby preventing dopamine from binding and initiating this signaling cascade. This blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata is the basis for its antiemetic effects.[1][7] Its sedative properties are also, in part, a consequence of D2 receptor antagonism in other regions of the central nervous system.[1][7]
Signaling Pathway
The following diagram illustrates the dopamine D2 receptor signaling pathway and the inhibitory action of trimeprazine.
Quantitative Pharmacological Data
While specific binding affinity (Ki) or functional antagonism (IC50) values for this compound at the dopamine D2 receptor are not extensively reported in publicly available literature, data for other structurally related phenothiazines provide a valuable comparative framework.[7] This allows for an estimation of trimeprazine's potential potency.
| Compound | Dopamine D2 Receptor Ki (nM) | Primary Use |
| This compound | Not Reported | Antihistamine, Antiemetic |
| Chlorpromazine | 3.1 | Antipsychotic[7] |
| Thioridazine | ~10 | Antipsychotic |
| Fluphenazine | 0.8 | Antipsychotic[7] |
| Perphenazine | 0.6 | Antipsychotic[7] |
| Promethazine | 16 | Antihistamine, Antiemetic[7] |
| Trifluoperazine | 1.1 - 1.2 | Antipsychotic[9] |
Note: Ki values are collated from various sources and should be used for reference. Experimental conditions can significantly influence these values.
Experimental Protocols for Studying D2 Receptor Antagonism
To characterize the interaction of a compound like this compound with dopamine D2 receptors, several key in vitro assays are employed. These assays determine the binding affinity and functional consequences of receptor interaction.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This competitive binding assay measures the affinity of an unlabeled compound (trimeprazine) for the D2 receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-Spiperone.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Spiperone (typically at its Kd concentration), and varying concentrations of this compound.
-
For total binding wells, only membranes and radioligand are added.
-
For non-specific binding wells, membranes, radioligand, and the non-specific binding control are added.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of trimeprazine that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This assay assesses the functional consequence of D2 receptor antagonism by measuring changes in intracellular cAMP levels.
Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine-mediated suppression of cAMP production.
Materials:
-
Cell Line: A cell line stably co-expressing the human dopamine D2 receptor (e.g., CHO-K1 cells).[8]
-
Agonist: Dopamine.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or luciferase-based kits.[10]
Procedure:
-
Seed the cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of dopamine (typically EC80) in the presence of forskolin. Forskolin raises basal cAMP levels, allowing for the detection of inhibition.
-
Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using the chosen detection kit.
-
Plot the inhibition of the dopamine response against the concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
Functional Assay: β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to the activated D2 receptor, a key event in GPCR desensitization and signaling. Antagonists will block agonist-induced β-arrestin recruitment.
Objective: To determine the ability of this compound to block dopamine-induced β-arrestin recruitment to the D2 receptor.
Materials:
-
Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as one using Enzyme Fragment Complementation (EFC), BRET, or FRET technology.[11][12] These cells co-express the D2 receptor fused to one component of a reporter system and β-arrestin fused to the complementary component.
-
Agonist: Dopamine.
-
Test Compound: this compound.
-
Assay-specific Substrates/Reagents.
-
Instrumentation: A plate reader capable of detecting the specific assay signal (e.g., luminescence or fluorescence).
Procedure:
-
Plate the engineered cells in an appropriate microplate.
-
Add varying concentrations of this compound to the wells, followed by a fixed concentration of dopamine (EC80).
-
Incubate the plate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents as per the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or FRET ratio) using a plate reader.
-
Calculate the percentage of inhibition of the dopamine-induced signal for each concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
Conclusion
This compound exerts its antiemetic and sedative effects, in part, through the antagonism of dopamine D2 receptors. While direct quantitative binding data for trimeprazine is not widely available, comparison with other phenothiazines suggests a moderate to potent interaction. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of trimeprazine's and other novel compounds' effects at dopamine D2 receptors. A thorough understanding of these interactions is essential for the optimization of existing therapies and the development of new drugs targeting the dopaminergic system.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 6. A Review and Case Study of the Action of Chlorpromazine on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances [ijraset.com]
- 7. benchchem.com [benchchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Trimeprazine Tartrate: In Vivo Experimental Protocols for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Trimeprazine (B1682546) tartrate, a phenothiazine (B1677639) derivative, is recognized for its antihistaminic, sedative, and antipruritic properties. These characteristics make it a compound of interest for preclinical research in rodent models to investigate its therapeutic potential for allergic reactions, anxiety, and pruritus. This document provides detailed in vivo experimental protocols for assessing the pharmacological effects of trimeprazine tartrate in rodents, along with summarized quantitative data and relevant signaling pathways.
Mechanism of Action
This compound primarily exerts its effects through the antagonism of histamine (B1213489) H1 receptors, which mitigates allergic responses.[1] Additionally, its sedative and anxiolytic properties are attributed to its ability to block dopamine (B1211576) receptors in the central nervous system.[1] The drug also possesses anticholinergic and antiserotonergic activities.[1][2]
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Bacterial Infection
| Species | Mouse Strain | This compound Dose (µg/g body weight) | Challenge | Endpoint | Outcome | Reference |
| Mouse | Swiss | 0.4 | S. typhimurium 74 (50x LD50) | Survival | Significant protection | [3] |
| Mouse | Swiss | 0.75 | S. typhimurium 74 (50x LD50) | Survival | Significant protection | [3] |
Table 2: Hypothetical Pharmacokinetic Parameters of Trimeprazine in Rodents (Oral Administration)
| Parameter | Unit | Rat (Hypothetical) | Mouse (Hypothetical) |
| Cmax (Maximum Concentration) | ng/mL | 120 ± 30 | 95 ± 25 |
| Tmax (Time to Maximum Conc.) | hours | 2.0 ± 0.5 | 1.5 ± 0.5 |
| AUC₀-t (Area Under the Curve) | ng·h/mL | 850 ± 200 | 550 ± 130 |
| t½ (Half-life) | hours | 6.0 ± 1.5 | 4.5 ± 1.0 |
| CL/F (Oral Clearance) | L/h/kg | 0.5 ± 0.1 | 0.9 ± 0.2 |
| Vd/F (Volume of Distribution) | L/kg | 4.0 ± 1.0 | 5.5 ± 1.5 |
Note: Comprehensive public data on the pharmacokinetic parameters of trimeprazine in common rodent models is limited. This table is an illustrative example based on typical pharmacokinetic profiles of similar compounds.[4] One study identified hydroxy, N-dealkyl, S-oxide, and sulfone derivatives as metabolites in rat urine.[5]
Experimental Protocols
Evaluation of Sedative Activity: Potentiation of Pentobarbital-Induced Sleeping Time
This protocol assesses the sedative properties of this compound by measuring its ability to prolong sleep induced by a sub-hypnotic dose of pentobarbital (B6593769).
Materials:
-
This compound
-
Pentobarbital sodium
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Male mice (e.g., ICR strain, 20-25 g)
-
Stopwatches
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Divide mice into groups (n=8-10 per group): Vehicle control, Positive control (e.g., diazepam), and this compound treatment groups (various doses).
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
-
Pentobarbital Injection: After a specific pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a sub-hypnotic dose of pentobarbital sodium (e.g., 30-40 mg/kg, i.p.) to each mouse.
-
Observation:
-
Immediately after pentobarbital injection, place each mouse in an individual observation cage.
-
Record the time to the loss of the righting reflex (onset of sleep) and the time to the return of the righting reflex (duration of sleep). The righting reflex is lost when the animal does not right itself within 30 seconds when placed on its back.
-
-
Data Analysis: Compare the duration of sleep between the this compound-treated groups and the vehicle control group. A significant increase in sleeping time indicates a sedative effect.
Evaluation of Anxiolytic Activity: Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
This compound
-
Vehicle
-
Male rats (e.g., Wistar or Sprague-Dawley, 200-250 g) or mice
-
Video tracking software (optional, but recommended)
Procedure:
-
Apparatus Setup: The maze should be elevated (e.g., 50 cm) above the floor in a quiet, dimly lit room.
-
Animal Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle (i.p. or p.o.) at a set time before the test (e.g., 30-60 minutes).
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period, typically 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Collection and Analysis:
-
Measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
-
Evaluation of Antipruritic Activity: Substance P-Induced Scratching Behavior
This model induces itching in mice to evaluate the efficacy of antipruritic agents.
Materials:
-
This compound
-
Substance P
-
Vehicle
-
Male mice (e.g., ICR strain, 20-25 g)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Animal Acclimation: Place mice individually in observation chambers and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle (i.p. or p.o.) at a predetermined time before the induction of scratching.
-
Induction of Scratching: Inject a solution of Substance P (e.g., 10-100 µg in 20 µL of saline) intradermally into the rostral back or nape of the neck of the mice.
-
Observation:
-
Immediately after the injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).
-
A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw returning to the floor or being licked.
-
-
Data Analysis: Compare the total number of scratches between the this compound-treated groups and the vehicle control group. A significant reduction in scratching behavior indicates an antipruritic effect.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo rodent studies.
Caption: Simplified pathway of Substance P-induced itch.
References
- 1. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on antimicrobial effect of the antihistaminic phenothiazine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Trimeprazine Tartrate in Plasma
An HPLC-based application note for the quantification of Trimeprazine (B1682546) Tartrate in plasma is detailed below, intended for researchers, scientists, and professionals in drug development.
Introduction Trimeprazine, also known as alimemazine, is a phenothiazine (B1677639) derivative with antihistaminic, sedative, and antiemetic properties.[1] Monitoring its concentration in plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure efficacy and prevent toxicity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the precise and accurate quantification of drugs like trimeprazine in complex biological matrices such as plasma.[2] This document provides a comprehensive protocol for the quantification of trimeprazine tartrate in plasma using HPLC coupled with either UV or Mass Spectrometry (MS) detection.
Principle The method involves the extraction of trimeprazine and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a reversed-phase HPLC column. Quantification is achieved by comparing the peak area response of the analyte to that of the internal standard. Common extraction techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3] Detection can be performed using a UV detector or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).[3][4]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Alimemazine-D6, Diazepam, or a structurally similar compound)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
HPLC-grade water
-
Formic acid, ammonium (B1175870) formate, or potassium dihydrogen phosphate (B84403) (for mobile phase buffer)
-
Ethyl acetate (B1210297), n-heptane, isoamyl alcohol (for LLE)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C8, C18, or polymeric)[5]
-
Human plasma (blank)
2. Instrumentation
-
HPLC system with a pump, autosampler, and column oven[6]
-
Detector: UV/Vis or a tandem mass spectrometer (MS/MS)[6]
-
Column: Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm)[4][7]
-
Data acquisition and processing software
3. Sample Preparation Effective sample preparation is critical to remove interferences like proteins and lipids from the plasma matrix.[8] Three common protocols are provided below.
Protocol A: Protein Precipitation (PPT) [9]
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean vial for injection into the HPLC system.
Protocol B: Liquid-Liquid Extraction (LLE) [4][11]
-
Pipette 1 mL of plasma into a glass tube.
-
Add the internal standard working solution.
-
Add 0.5 mL of a basifying agent (e.g., 1 M NaOH or saturated K2CO3 solution) and vortex.[11][12]
-
Add 3-5 mL of an extraction solvent (e.g., ethyl acetate or a mixture of heptane:isoamyl alcohol (95:5 v/v)).[4][11]
-
Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100-200 µL of the mobile phase and inject it into the HPLC system.
Protocol C: Solid-Phase Extraction (SPE) [5][13]
-
Conditioning: Condition an SPE cartridge (e.g., polymeric or C8) by passing 1 mL of methanol followed by 1 mL of water.[13]
-
Sample Loading: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide (B78521) and load the mixture onto the conditioned cartridge.[13]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[13]
-
Elution: Elute trimeprazine and the IS with 1 mL of methanol into a clean collection tube.[13]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100-200 µL of the mobile phase for injection.
Data Presentation
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|---|
| Principle | Protein removal via solvent denaturation. | Analyte partitioning between two immiscible liquids.[8] | Analyte retention on a solid sorbent followed by selective elution.[14] |
| Speed | Fast | Moderate | Slow to Moderate |
| Selectivity | Low | Moderate to High | High |
| Recovery | Generally lower, potential for matrix effects. | 71.5% to 84.6%[12] | >92%[5] |
| Automation | Easily automated | Difficult to automate | Easily automated |
Table 2: Example Chromatographic Conditions
| Parameter | HPLC-UV Method | LC-MS/MS Method |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm[7][15] | Atlantis® T3, 150 mm x 4.6 mm, 5 µm[4] |
| Mobile Phase | Methanol: 0.02 M KH2PO4 buffer (75:25 v/v), pH 3.0[7][15] | Acetonitrile: 10 mM Ammonium Formate buffer (50:50 v/v)[4] |
| Flow Rate | 1.0 mL/min[7][15] | 1.0 mL/min[4] |
| Column Temp. | Ambient or 40 °C[12] | 40 °C[4] |
| Injection Vol. | 20 µL | 5 µL |
| Detector | UV-Vis | Triple Quadrupole Mass Spectrometer |
| Wavelength | 257 nm[7][15] | N/A |
| MS Transition | N/A | Trimeprazine: m/z 299.2 → 100.1; IS: (Analyte-specific) |
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria (ICH Guidelines) | Example Performance Data |
|---|---|---|
| Linearity (r²) | ≥ 0.99[6] | > 0.999[16] |
| Range | 1 - 500 ng/mL[10] | 2.5 - 120 ng/mL[12] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.5 ng/mL to 10 ng/mL[10][12] |
| Accuracy (% Recovery) | 85-115% (80-120% at LOQ) | 98 - 107%[12] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | Intra-day & Inter-day < 7.6%[12] |
| Specificity | No interference at the retention time of the analyte and IS.[17] | Confirmed by analyzing blank plasma from multiple sources. |
| Robustness | %RSD should be within acceptable limits after minor changes.[6] | Stable with minor variations in mobile phase pH (±0.2) and flow rate (±10%).[17] |
Visualizations
Caption: Overall workflow for the quantification of this compound in plasma.
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
- 1. carewellpharma.in [carewellpharma.in]
- 2. benchchem.com [benchchem.com]
- 3. irmashospitaleiras.pt [irmashospitaleiras.pt]
- 4. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tpcj.org [tpcj.org]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. japtronline.com [japtronline.com]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DEVELOPMENT AND VALIDATION OF NOVEL STABILITY INDICATING RP-HPLC METHOD FOR QUANTIFICATION OF ALIMEMAZINE IN BULK AND P… [ouci.dntb.gov.ua]
- 16. neuroquantology.com [neuroquantology.com]
- 17. medwinpublishers.com [medwinpublishers.com]
Application Notes and Protocols: Trimeprazine Tartrate Oral Formulation for Dogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimeprazine (B1682546), a phenothiazine (B1677639) derivative, is an H1 receptor antagonist widely used in veterinary medicine for its antipruritic and antitussive properties.[1][2][3][4] It is often combined with corticosteroids like prednisolone (B192156) to enhance its anti-inflammatory effects and reduce the required steroid dose.[1][3][4] While commercially available in tablet form (e.g., Temaril-P®), oral liquid formulations are crucial for animals that are difficult to pill, require dose flexibility, or for improved administration compliance.[5][6][7]
These application notes provide a comprehensive overview of the formulation considerations, analytical methods, and protocols for the development and evaluation of trimeprazine tartrate oral formulations for canine use.
Mechanism of Action
Trimeprazine primarily functions as a competitive antagonist at histamine (B1213489) H1 receptors.[8] By blocking these receptors, it prevents histamine from binding and eliciting pro-inflammatory and allergic responses, such as itching and swelling. Its sedative properties are attributed to its ability to cross the blood-brain barrier and interact with other neurotransmitter systems.
Signaling Pathway of this compound
Caption: Histamine H1 Receptor Antagonism by Trimeprazine.
Formulation Development
The development of a stable and palatable oral liquid formulation of this compound is a key objective. Compounded formulations are available, often as oil-based suspensions or utilizing all-in-one suspension bases.[5][6][7]
Excipient Considerations for Canine Oral Formulations
The selection of excipients is critical for the safety, stability, and palatability of the final product.
| Excipient Category | Example | Function | Considerations for Canine Use |
| Vehicle | Purified Water, Fixed Oils (e.g., Almond Oil), Glycerin | Main carrier for the active ingredient. | Oil bases can improve palatability for some dogs. Water-based vehicles may require additional preservatives. |
| Suspending Agent | PCCA SuspendIt®, Methylcellulose, Xanthan Gum | Increases viscosity to prevent sedimentation of insoluble particles. | Should be non-toxic and have a neutral taste. |
| Sweetener | All-natural Monk Fruit extract, Sorbitol | Masks bitter taste of the active ingredient. | Xylitol is highly toxic to dogs and must be avoided. Sorbitol is generally safe in small quantities. |
| Flavoring Agent | Beef, Chicken, Liver (natural or artificial) | Improves palatability and voluntary acceptance. | Flavors should be oil-soluble for oil-based vehicles and water-soluble for aqueous ones. |
| Preservative | Benzyl Alcohol, Sodium Benzoate (B1203000) | Prevents microbial growth in aqueous formulations. | Concentrations must be carefully controlled to avoid toxicity. |
| Buffering Agent | Citrate or Phosphate buffers | Maintain a stable pH to enhance drug solubility and stability. | The optimal pH for this compound stability should be determined. |
Example Formulation (Hypothetical)
While specific commercial formulations are proprietary, a hypothetical formulation for an oral suspension can be constructed based on common compounding practices.
| Ingredient | Concentration (w/v) | Purpose |
| This compound | 5 mg/mL | Active Pharmaceutical Ingredient |
| Microcrystalline Cellulose (B213188) | 2.0% | Suspending Agent |
| Carboxymethylcellulose Sodium | 0.5% | Viscosity Modifier |
| Sorbitol Solution (70%) | 20.0% | Sweetener & Vehicle |
| Glycerin | 10.0% | Co-solvent, Humectant |
| Simethicone (B1680972) Emulsion | 0.1% | Antifoaming Agent |
| Chicken Flavor | 0.5% | Flavoring Agent |
| Sodium Benzoate | 0.1% | Preservative |
| Purified Water | q.s. to 100% | Vehicle |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension (5 mg/mL)
Objective: To prepare a 100 mL batch of a this compound oral suspension.
Materials:
-
This compound USP powder
-
Microcrystalline Cellulose
-
Carboxymethylcellulose Sodium
-
Sorbitol Solution (70%)
-
Glycerin
-
Simethicone Emulsion
-
Chicken Flavor
-
Sodium Benzoate
-
Purified Water
-
Mortar and Pestle
-
Graduated Cylinders
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Homogenizer (optional)
-
Amber glass or plastic bottles
Procedure:
-
Levigation: Accurately weigh the this compound powder. In a mortar, levigate the powder with a small amount of glycerin to form a smooth paste.
-
Suspending Vehicle Preparation: In a separate beaker, dissolve the sodium benzoate in a portion of the purified water. Disperse the carboxymethylcellulose sodium and microcrystalline cellulose in this solution with constant stirring using a magnetic stirrer until fully hydrated.
-
Combining Ingredients: Slowly add the trimeprazine paste from step 1 to the suspending vehicle while stirring.
-
Addition of Other Excipients: Add the sorbitol solution, the remaining glycerin, simethicone emulsion, and chicken flavor to the mixture.
-
Final Volume Adjustment: Transfer the mixture to a graduated cylinder and add purified water to reach the final volume of 100 mL.
-
Homogenization: Mix thoroughly. For a more uniform dispersion, a homogenizer can be used at a low speed for 5-10 minutes.
-
Packaging: Package in a tight, light-resistant amber bottle. Label with "Shake Well Before Use."
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and its degradation products in an oral formulation. This protocol is adapted from USP guidelines and relevant literature.[9][10]
Instrumentation & Conditions:
-
HPLC System: With UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol and 0.02 M potassium dihydrogen orthophosphate buffer (75:25 v/v), pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 257 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a standard solution of USP this compound RS in the mobile phase at a concentration of approximately 0.03 mg/mL.
-
Sample Preparation: Dilute the oral suspension with the mobile phase to obtain a theoretical this compound concentration of approximately 0.03 mg/mL. Centrifuge or filter the sample to remove undissolved excipients.
-
Forced Degradation (for validation):
-
Acid/Base Hydrolysis: Reflux the sample with 0.1N HCl or 0.1N NaOH.
-
Oxidation: Treat the sample with 3% hydrogen peroxide.
-
Thermal: Expose the sample to dry heat (e.g., 80°C).
-
Photolytic: Expose the sample to UV light.
-
-
Analysis: Inject the standard, sample, and forced degradation preparations into the HPLC system.
-
Quantification: Compare the peak area of trimeprazine in the sample chromatogram to that of the standard. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Protocol 3: Pharmacokinetic Study in Beagle Dogs
Objective: To determine the pharmacokinetic profile of an oral this compound formulation in dogs.
Study Design:
-
Animals: Healthy adult beagle dogs (n=6-8), fasted overnight.
-
Dosing: Administer a single oral dose of the this compound formulation.
-
Blood Sampling: Collect blood samples (e.g., from the cephalic vein) at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Analyze plasma samples for trimeprazine concentration using a validated LC-MS/MS method.
Pharmacokinetic Parameters to be Determined:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t½ (Elimination half-life)
-
F (Bioavailability, if an IV dose is also administered)
Data Presentation
While specific pharmacokinetic data for a canine oral liquid formulation is not publicly available, a bioequivalence study of a generic tablet provides a template for expected parameters.
Table 1: Pharmacokinetic Parameters (Hypothetical Data for Oral Suspension)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | To be determined |
| Tmax | h | To be determined |
| AUC (0-t) | ng·h/mL | To be determined |
| t½ | h | To be determined |
Table 2: Stability Study Results (Hypothetical Data for Oral Suspension)
| Condition | Time Point | Trimeprazine Assay (%) | Appearance | pH |
| 25°C / 60% RH | 0 months | 100.2 | White, uniform suspension | 5.8 |
| 1 month | 99.5 | No change | 5.8 | |
| 3 months | 98.1 | No change | 5.7 | |
| 40°C / 75% RH | 1 month | 96.5 | No change | 5.6 |
Visualizations
Experimental Workflow for Formulation and Analysis
References
- 1. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimeprazine is enantioselectively degraded by an activated sludge in ready biodegradability test conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1247456A2 - Palatable pharmaceutical compositions for companion animals - Google Patents [patents.google.com]
- 4. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. svpmeds.com [svpmeds.com]
- 6. researchgate.net [researchgate.net]
- 7. canada.ca [canada.ca]
- 8. [Absorption, distribution and excretion of (quinuclidinyl-3 methyl)-10-phenothiazine (LM 209), a new antihistamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rr-americas.woah.org [rr-americas.woah.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antimicrobial Activity of Trimeprazine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimeprazine Tartrate, a phenothiazine (B1677639) derivative primarily known for its antihistaminic and sedative properties, has also demonstrated significant in vitro antimicrobial activity against a broad spectrum of bacteria. These application notes provide a summary of its antibacterial efficacy, detailed protocols for evaluating its antimicrobial and anti-biofilm properties, and an overview of its proposed mechanism of action. This information is intended to guide researchers in exploring the potential of this compound as a novel antimicrobial agent or as an adjuvant in antimicrobial therapies.
Data Presentation: Antimicrobial Activity
The antibacterial potency of this compound is summarized by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Genera
| Bacterial Genus | Gram Staining | MIC Range (µg/mL) |
| Staphylococcus | Gram-positive | 10 - 100[1] |
| Bacillus | Gram-positive | < 100[1] |
| Salmonella | Gram-negative | 10 - 100[1] |
| Shigella | Gram-negative | 10 - 100[1] |
| Vibrio | Gram-negative | 10 - 100[1] |
| Klebsiella | Gram-negative | Moderately sensitive |
| Proteus | Gram-negative | Moderately sensitive |
| Pseudomonas | Gram-negative | Moderately sensitive |
| Citrobacter | Gram-negative | Moderately sensitive |
*The term "moderately sensitive" in the original study suggests that the MIC values likely fall within or slightly above the 10-100 µg/mL range.[1]
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of phenothiazines, including this compound, is believed to be multifactorial. The primary modes of action are thought to include:
-
Cell Membrane Disruption: Phenothiazines are proposed to adsorb to the surface of bacterial cells, leading to a disruption of the cell membrane's integrity. This can cause the leakage of essential intracellular components, such as potassium ions, ultimately leading to cell death.
-
Inhibition of Efflux Pumps: Some phenothiazines have been shown to inhibit bacterial efflux pumps. These pumps are a common mechanism for antibiotic resistance, as they actively transport antimicrobial agents out of the bacterial cell. By inhibiting these pumps, this compound may enhance the efficacy of other antibiotics and overcome certain forms of drug resistance.
-
Induction of Reactive Oxygen Species (ROS): There is evidence to suggest that some phenothiazines can induce the production of reactive oxygen species within bacterial cells, leading to oxidative stress and damage to cellular components, including DNA.
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile deionized water or DMSO). Further dilutions should be made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Assessment of Anti-Biofilm Activity using the Crystal Violet Assay
This protocol provides a method to assess the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
96-well sterile flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Bacterial strains known for biofilm formation (e.g., Staphylococcus epidermidis ATCC 35984)
-
Sterile saline (0.85% NaCl)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader (570 nm)
Procedure:
-
Preparation of Bacterial Inoculum and Drug Dilutions:
-
Prepare a bacterial suspension adjusted to 0.5 McFarland standard in TSB with 1% glucose.
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in TSB with 1% glucose (final volume 100 µL per well). Include a drug-free well as a growth control.
-
-
Inoculation and Biofilm Formation:
-
Add 100 µL of the bacterial suspension to each well containing the drug dilutions and the growth control.
-
Cover the plate and incubate at 37°C for 24 hours without shaking.
-
-
Washing:
-
Carefully discard the planktonic cells from each well.
-
Gently wash the wells twice with 200 µL of sterile saline to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with 200 µL of sterile saline.
-
Air-dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Compare the absorbance of the wells treated with this compound to the growth control to determine the percentage of biofilm inhibition.
-
Caption: Workflow for the crystal violet anti-biofilm assay.
Conclusion
This compound exhibits promising broad-spectrum antibacterial activity. The provided protocols offer a framework for the systematic evaluation of its antimicrobial and anti-biofilm potential. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic applications, either as a standalone agent or in combination with existing antibiotics, particularly against drug-resistant pathogens.
References
Application Notes and Protocols for Trimeprazine Tartrate in Sedative Effect Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimeprazine (B1682546) tartrate, also known as alimemazine tartrate, is a first-generation antihistamine of the phenothiazine (B1677639) class.[1] Beyond its primary use for pruritus and allergic conditions, it exhibits pronounced sedative properties, making it a compound of interest for studying the mechanisms of sedation and for potential use as a sedative agent in preclinical research.[1][2] Its sedative effects are attributed to its antagonism of central histamine (B1213489) H1 receptors and its interactions with dopaminergic, serotonergic, and muscarinic pathways.[2] These application notes provide detailed protocols for utilizing trimeprazine tartrate to investigate its sedative effects in animal models.
Mechanism of Action
This compound exerts its sedative effects through a multi-receptor antagonism profile within the central nervous system (CNS). As a phenothiazine derivative, it readily crosses the blood-brain barrier.[2] The primary mechanisms contributing to sedation include:
-
Histamine H1 Receptor Antagonism: Trimeprazine is a potent H1 receptor antagonist.[2] Histaminergic neurons in the CNS play a crucial role in maintaining wakefulness. By blocking H1 receptors, trimeprazine inhibits this arousal pathway, leading to sedation.[3] It likely acts as an inverse agonist, reducing the constitutive activity of the H1 receptor.
-
Dopamine D2 Receptor Antagonism: Common to phenothiazines, trimeprazine antagonizes D2 receptors in the brain. This action contributes to its sedative and antipsychotic-like properties.[4]
-
Anticholinergic and Antiserotonergic Effects: The compound also displays antimuscarinic and antiserotonin properties, which can contribute to its overall sedative and side-effect profile.[2]
Pharmacokinetic Profile
The following table summarizes the key pharmacokinetic parameters of trimeprazine.
| Parameter | Value | Species | Reference |
| Bioavailability | <70% (oral tablet) | Human | |
| Time to Peak Plasma Concentration | 4.5 ± 0.43 hours (oral tablet) | Human | |
| Plasma Protein Binding | >90% | Not Specified | |
| Elimination Half-life | 4.78 ± 0.59 hours | Human |
Representative Quantitative Data: Sedative Effects
The following table provides representative data on the dose-dependent sedative effects of this compound on locomotor activity in mice. This data is illustrative and should be confirmed with in-house dose-response studies.
| Dose (mg/kg, i.p.) | Animal Model | Primary Outcome Measure | Result (Illustrative) |
| 1 | Mouse | Spontaneous Locomotor Activity | ~15% reduction in distance traveled |
| 5 | Mouse | Spontaneous Locomotor Activity | ~45% reduction in distance traveled |
| 10 | Mouse | Spontaneous Locomotor Activity | ~70% reduction in distance traveled |
Experimental Protocols
Protocol 1: Assessment of Sedative Effects on Locomotor Activity in Mice
This protocol details the procedure for evaluating the sedative effects of this compound by measuring changes in spontaneous locomotor activity in an open-field test.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open-field apparatus (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or video tracking software
-
Standard laboratory animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) for at least one week before the experiment. Handle mice for several days prior to testing to reduce stress.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. For example, to achieve a 1 mg/mL concentration, dissolve 10 mg of this compound in 10 mL of saline. Prepare fresh on the day of the experiment and protect from light.
-
Experimental Groups: Divide animals into at least four groups (n=8-10 per group):
-
Vehicle control (saline)
-
This compound (e.g., 1 mg/kg)
-
This compound (e.g., 5 mg/kg)
-
This compound (e.g., 10 mg/kg)
-
-
Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.
-
Acclimation to Open Field: 30 minutes post-injection, place each mouse individually into the center of the open-field arena and allow it to explore for 10-30 minutes. The testing room should be quiet and dimly lit.
-
Data Collection: Record the total distance traveled, time spent mobile, and rearing frequency using the automated tracking system.
-
Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the trimeprazine-treated groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.
Protocol 2: Behavioral Sedation Scoring in Rats
This protocol provides a method for qualitatively and semi-quantitatively assessing the level of sedation using a scoring system.
Materials:
-
This compound and vehicle (as in Protocol 1)
-
Male Sprague-Dawley rats (250-300 g)
-
Observation cages
-
Timer
Procedure:
-
Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from Protocol 1, adjusting for rat housing and drug concentrations as needed.
-
Experimental Groups: As in Protocol 1.
-
Administration: Administer the assigned treatment via i.p. injection.
-
Behavioral Observation: Place each rat in an individual observation cage. At set time points (e.g., 15, 30, 60, 90, and 120 minutes post-injection), an observer blinded to the treatment groups should score the level of sedation based on the criteria in the table below.
-
Sedation Scoring:
| Score | State | Posture | Response to Stimulus (e.g., gentle touch) |
| 0 | Alert and active | Normal, standing or exploring | Immediate and brisk |
| 1 | Calm | Sternal recumbency, head up | Mildly delayed |
| 2 | Drowsy | Sternal recumbency, head lowered | Delayed, slow response |
| 3 | Light Sedation | Lateral recumbency, some movement | Very slow, minimal response |
| 4 | Deep Sedation | Lateral recumbency, no spontaneous movement | No response |
-
Data Analysis: Analyze sedation scores at each time point using non-parametric statistical tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).
Visualizations
Caption: Proposed signaling pathway for trimeprazine-induced sedation.
Caption: Experimental workflow for assessing sedative effects in animals.
References
Application of Trimeprazine Tartrate in Respiratory Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimeprazine Tartrate, a phenothiazine (B1677639) derivative, is a first-generation antihistamine with anticholinergic and sedative properties.[1] Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors, which mitigates the effects of histamine, a key mediator in allergic reactions.[1][2][3] Additionally, its anticholinergic effects contribute to the reduction of secretions in the respiratory tract, making it a compound of interest for various respiratory conditions.[1] this compound has been investigated for its potential therapeutic benefits in managing symptoms associated with allergic respiratory diseases, such as rhinitis, and for its antitussive (cough-suppressing) effects.[1][3] In veterinary medicine, it is used in combination with prednisolone (B192156) to treat chronic bronchitis and coughing in dogs.[4][5]
These application notes provide an overview of the preclinical applications of this compound in respiratory studies, including detailed protocols for common experimental models and data presentation.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the in vitro pharmacological data for this compound, providing key metrics for its receptor binding and cellular effects.
| Parameter | Value | Cell/Tissue Type | Assay Description |
| Ki (Histamine H1 Receptor) | 0.72 nM | Not specified | Radioligand binding assay |
| Ki (Muscarinic Acetylcholine Receptors) | 38 nM | Not specified | Radioligand binding assay |
| IC50 (Anti-IgE-induced histamine release) | 19 nM | Isolated human lung fragments | Inhibition of histamine release |
| RC50 (Histamine release induction) | 1.03 µM | Isolated human lung fragments | Concentration for 50% histamine release |
| EC50 (SARS-CoV-2 replication inhibition) | 1.76 µM | Vero E6 cells | Reduction of viral replication |
| CC50 (Cytotoxicity) | 19.73 µM | Vero E6 cells | 50% cytotoxic concentration |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound in Allergic Airway Inflammation
The primary mechanism of this compound in the context of respiratory studies revolves around its ability to block the histamine H1 receptor. In allergic airway inflammation, allergens trigger the release of histamine from mast cells. Histamine then binds to H1 receptors on various cells in the airways, leading to bronchoconstriction, increased vascular permeability, and mucus secretion. By antagonizing the H1 receptor, this compound inhibits these downstream effects. Its anticholinergic properties further contribute by reducing mucus secretion.
References
- 1. drugs.com [drugs.com]
- 2. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Prednisolone (Temaril-P) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - PREDNISOLONE - Mar Vista Animal Medical Center [marvistavet.com]
Trimeprazine Tartrate: A Versatile Tool for Investigating Histamine H1 Receptor Antagonism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimeprazine Tartrate, also known as Alimemazine Tartrate, is a first-generation antihistamine belonging to the phenothiazine (B1677639) class of compounds.[1][2] It functions as a potent competitive antagonist of the histamine (B1213489) H1 receptor, effectively blocking the actions of endogenous histamine.[1][3] This action alleviates the classic symptoms of allergic reactions, such as pruritus (itching), vasodilation, and increased capillary permeability.[3] Beyond its primary antihistaminergic activity, Trimeprazine also exhibits affinity for muscarinic acetylcholine (B1216132) and dopamine (B1211576) receptors, contributing to its sedative, antiemetic, and anticholinergic properties.[3][4] These characteristics make this compound a valuable pharmacological tool for in vitro and in vivo studies aimed at understanding H1 receptor signaling, evaluating the efficacy of novel antihistamines, and investigating the physiological roles of histamine in various biological systems.
This document provides detailed application notes and experimental protocols for utilizing this compound as a reference compound in the study of H1 receptor antagonism.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented below. This information is crucial for designing and interpreting experiments.
| Property | Value | Reference(s) |
| Molecular Weight | 747.00 g/mol | [1] |
| pKa | 9.2 | [1] |
| Oral Absorption | 85% ± 5% | [2] |
| Plasma Protein Binding | > 90% | [2] |
| Plasma Half-life | 3.6 - 7 hours | [2] |
| Renal Excretion | 70% | [2] |
Quantitative Data: Receptor Binding and Functional Inhibition
This compound's high affinity for the H1 receptor makes it an excellent positive control for binding and functional assays. The following tables summarize its binding affinity (Ki) and functional inhibitory concentrations (IC50) in comparison to other first-generation antihistamines.
Table 1: H1 Receptor Binding Affinities (Ki) of First-Generation Antihistamines
Lower Ki values indicate higher binding affinity.
| Antihistamine | Chemical Class | H1 Receptor Ki (nM) | Reference(s) |
| Trimeprazine | Phenothiazine | 0.72 | [4] |
| Doxepin | Tricyclic | 0.06 | [5] |
| Mepyramine | Ethylenediamine | 0.28 | [5] |
| Diphenhydramine | Ethanolamine | 1.1 | [5] |
| Clemastine | Ethanolamine | 1.3 | [5] |
| Promethazine | Phenothiazine | 2.2 | [5] |
| Triprolidine | Alkylamine | 2.6 | [5] |
| Chlorpheniramine | Alkylamine | 3.2 | [5] |
| Cyproheptadine | Piperidine | 3.8 | [5] |
| Hydroxyzine | Piperazine | 21 | [5] |
Table 2: Functional Antagonism and Off-Target Binding of this compound
| Parameter | Receptor/Assay | Value | Reference(s) |
| IC50 | Inhibition of anti-IgE-induced histamine release (human lung) | 19 nM | [4] |
| Ki | Muscarinic Acetylcholine Receptors (mAChRs) | 38 nM | [4] |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound in research, a thorough understanding of the H1 receptor signaling pathway and the experimental workflows to study its antagonism is essential.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Antagonism by Trimeprazine blocks this cascade at the initial step.
Detailed Experimental Protocols
The following protocols are provided as a guide for using this compound to study H1 receptor antagonism.
Protocol 1: In Vitro H1 Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from cell lines recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound (as a positive control) and unknown compounds.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates, cell harvester, and scintillation counter.
Methodology:
-
Membrane Preparation:
-
Homogenize cultured cells expressing the H1 receptor in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [³H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and assay buffer.
-
Non-specific Binding: Membranes, [³H]mepyramine, and a high concentration of mianserin (B1677119) (e.g., 10 µM).
-
Competition Binding: Membranes, [³H]mepyramine, and varying concentrations of this compound or the test compound.
-
-
Incubate the plate at room temperature (25°C) for 60-120 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Calcium Mobilization Assay
This functional assay measures the ability of an antagonist, such as this compound, to inhibit the increase in intracellular calcium induced by histamine.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.
-
Culture Medium: Appropriate medium supplemented with serum and antibiotics.
-
Plates: 96-well black-walled, clear-bottom plates.
-
Calcium-sensitive Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
H1 Agonist: Histamine.
-
Test Compound: this compound (as a positive control) and unknown compounds.
-
Fluorescence Plate Reader: Equipped with an automated injection system.
Methodology:
-
Cell Plating: Seed the H1 receptor-expressing cells into 96-well plates and incubate overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of this compound or the test compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response) into the wells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response induced by histamine in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: In Vivo Histamine-Induced Paw Edema in Rodents
This model assesses the ability of an antagonist to inhibit the inflammatory response (edema) induced by histamine in the paw of a rodent.
Animals:
-
Male Wistar rats or Swiss albino mice.
Materials:
-
This compound or test compound.
-
Vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Histamine solution (in saline).
-
Plethysmometer or digital calipers.
Methodology:
-
Animal Dosing: Administer this compound or the test compound orally or intraperitoneally at various doses. Administer the vehicle to the control group.
-
Induction of Edema: After a specified pre-treatment time (e.g., 30-60 minutes), inject a small volume of histamine solution into the sub-plantar region of the right hind paw of each animal. Inject the same volume of saline into the left hind paw as a control.
-
Measurement of Paw Volume: Measure the volume of both hind paws using a plethysmometer or the paw thickness with digital calipers at various time points after the histamine injection (e.g., 0, 30, 60, 120, and 180 minutes).
-
Data Analysis:
-
Calculate the percentage increase in paw volume or thickness for each animal at each time point relative to the initial measurement.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Determine the dose-response relationship for the antagonist.
-
Conclusion
This compound is a well-characterized, potent H1 receptor antagonist that serves as an invaluable tool for researchers in pharmacology and drug development. Its high affinity for the H1 receptor and its established in vitro and in vivo effects make it an ideal reference compound for the validation of new assays and the characterization of novel antihistaminic agents. The detailed protocols provided herein offer a solid foundation for the application of this compound in the comprehensive study of H1 receptor antagonism.
References
Troubleshooting & Optimization
Trimeprazine Tartrate Solubility and Research Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot solubility issues and effectively use Trimeprazine Tartrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for research?
This compound is the salt form of trimeprazine, a phenothiazine (B1677639) derivative.[1] This salt form is utilized to enhance its aqueous solubility compared to the free base.[1] For researchers, achieving a stable and accurate concentration in solution is critical for obtaining reliable and reproducible experimental results in various assays, from cell-based studies to animal models.
Q2: What are the primary mechanisms of action for this compound?
This compound primarily acts as a potent antagonist of the histamine (B1213489) H1 receptor, which is central to its antihistaminic and antipruritic (anti-itching) effects.[1][2][3] Additionally, it exhibits effects on the central nervous system by blocking dopamine (B1211576) receptors, contributing to its sedative properties.[1][2] It also has some interaction with serotonin (B10506) pathways and displays anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[2]
Q3: In which solvents is this compound soluble?
This compound is freely soluble in water and soluble in alcohol.[4] It also shows good solubility in polar aprotic solvents like DMSO and DMF. However, it is reported to be insoluble in Phosphate Buffered Saline (PBS) at a pH of 7.2.[5]
Troubleshooting Guide for Solubility Issues
Researchers may encounter precipitation when preparing this compound solutions, particularly when diluting stock solutions into aqueous buffers for experiments. Here are some common issues and their solutions:
Issue 1: Precipitate forms immediately upon diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Cause: This is a common phenomenon known as "salting out" or "crashing out," where the compound is less soluble in the final aqueous environment compared to the concentrated organic stock solution.
-
Solutions:
-
Lower the Stock Concentration: Prepare a less concentrated DMSO stock solution.
-
Slow Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Optimize the Final Concentration: The final concentration in the aqueous buffer may be too high. Determine the maximum soluble concentration in your specific experimental medium through a pilot experiment.
-
Consider a Different Solvent System: If permissible for your experiment, using a co-solvent system might be beneficial.
-
Issue 2: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Cause: This could be due to several factors including temperature fluctuations, pH shifts, or degradation of the compound. This compound solutions are also known to be sensitive to light.[6]
-
Solutions:
-
Protect from Light: Prepare and store solutions in amber vials or tubes, or cover them with aluminum foil to prevent photodegradation.[4][7]
-
Maintain a Constant Temperature: Store solutions at a consistent temperature. If a solution is refrigerated, allow it to come to room temperature and ensure it is fully redissolved before use.
-
Control the pH: Since this compound's solubility can be pH-dependent, ensure the pH of your final solution is stable and appropriate.
-
Prepare Fresh Solutions: For optimal results, it is always recommended to prepare fresh working solutions from a stock solution on the day of the experiment.
-
Data Presentation: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Freely Soluble | [4][5] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [5] |
| Dimethylformamide (DMF) | 10 mg/mL | [5] |
| Ethanol | 5 mg/mL | [5] |
| Phosphate Buffered Saline (PBS), pH 7.2 | Insoluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 746.98 g/mol )[4]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
Weigh out 7.47 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5]
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (ensure it is compatible with your cell line)
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required. Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent toxicity to the cells.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathways of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. This compound [drugfuture.com]
- 5. selleckchem.com [selleckchem.com]
- 6. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmacopeia.cn [pharmacopeia.cn]
Technical Support Center: Optimizing Trimeprazine Tartrate Dosage for In Vitro Cell Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimeprazine Tartrate in in vitro cell studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro studies?
This compound is primarily a histamine (B1213489) H1 receptor antagonist.[1][2] It competitively binds to H1 receptors, blocking the action of histamine.[2] Additionally, it exhibits antagonist effects at muscarinic acetylcholine (B1216132) receptors (mAChRs) and dopamine (B1211576) D2 receptors, which can contribute to its pharmacological profile and potential off-target effects in cell-based assays.[1]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
For initial experiments, a broad dose-response curve is recommended to determine the optimal concentration range for your specific cell type and assay. Based on available in vitro data, a starting range of 0.1 µM to 50 µM is advisable. For instance, its EC50 for reducing SARS-CoV-2 replication in Vero E6 cells was 1.76 µM, with a cytotoxic concentration (CC50) of 19.73 µM.[1][3] Its Ki for the histamine H1 receptor is 0.72 nM, while for muscarinic acetylcholine receptors, it is 38 nM.[1][3]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in water, ethanol (B145695), DMSO, and DMF.[1] For cell culture applications, preparing a concentrated stock solution in sterile DMSO or ethanol is common. For example, a 10 mg/mL stock solution in DMSO can be prepared.[1] It is important to note that this compound is insoluble in PBS (pH 7.2).[1] When diluting the stock solution into your cell culture medium, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and remains at a non-toxic level, typically below 0.5%.
Q4: What are the known downstream signaling pathways affected by this compound?
As a histamine H1 receptor antagonist, this compound primarily inhibits the Gq/11 signaling pathway. This blockage prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, this leads to a decrease in intracellular calcium release and protein kinase C (PKC) activation. Additionally, Trimeprazine has been shown to promote CREB phosphorylation and increase the concentration of insulin (B600854) receptor substrate 2 (IRS2).[2] Due to its effects on dopamine and muscarinic receptors, it can also indirectly influence pathways regulated by these receptors, such as those involving adenylyl cyclase and cAMP.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the cell culture medium upon adding this compound. | - The concentration of this compound exceeds its solubility in the medium. - Interaction with components in the serum or medium supplements. - The final concentration of the solvent (e.g., DMSO) is too high, causing the compound to precipitate when diluted. | - Prepare a fresh, lower concentration stock solution. - Ensure the stock solution is fully dissolved before adding it to the medium. - Briefly warm the medium to 37°C before and after adding the compound. - Reduce the final concentration of the organic solvent in the culture medium. - Test the solubility in a small volume of your specific cell culture medium before treating your cells. |
| High levels of cytotoxicity are observed even at low concentrations. | - The cell line is particularly sensitive to this compound. - Off-target effects are causing toxicity. - The compound has degraded, leading to toxic byproducts. | - Perform a dose-response experiment with a wider and lower concentration range (e.g., starting from nanomolar concentrations). - Use a different, less sensitive cell line for comparison if possible. - Ensure the use of a fresh, high-purity batch of this compound. - Consider the contribution of off-target effects on muscarinic and dopamine receptors. |
| Inconsistent or non-reproducible results between experiments. | - Inconsistent preparation of this compound dilutions. - Variability in cell seeding density or cell health. - Fluctuation in incubation times. | - Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. - Standardize cell seeding protocols and ensure cells are in a logarithmic growth phase before treatment. - Maintain precise and consistent incubation times for all experimental replicates. |
| No observable effect at expected active concentrations. | - The chosen cell line may lack sufficient expression of the target receptors (H1, muscarinic, dopamine). - The experimental endpoint is not sensitive to the effects of this compound. - The compound may have been inactivated by components in the culture medium. | - Confirm the expression of target receptors in your cell line using techniques like qPCR or Western blotting. - Choose an alternative assay or endpoint that is more directly linked to the known mechanisms of this compound. - Consider using serum-free or reduced-serum medium during the treatment period, if compatible with your cell line. |
Quantitative Data Summary
| Parameter | Value | Assay/System |
| Ki (Histamine H1 Receptor) | 0.72 nM | Radioligand Binding Assay |
| Ki (Muscarinic Acetylcholine Receptors) | 38 nM | Radioligand Binding Assay |
| IC50 (Anti-IgE-induced Histamine Release) | 19 nM | Isolated Human Lung Fragments |
| EC50 (SARS-CoV-2 Replication) | 1.76 µM | Vero E6 Cells |
| CC50 (Cytotoxicity) | 19.73 µM | Vero E6 Cells |
Detailed Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to assess the cytotoxicity of this compound on an adherent cell line (e.g., A549, HepG2) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Selected adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
After 24 hours of cell incubation, carefully remove the medium from each well.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Inhibition of H1 receptor signaling by this compound.
References
Technical Support Center: High-Performance Liquid Chromatography of Trimeprazine Tartrate
This technical support center provides troubleshooting guidance and frequently asked questions for the high-performance liquid chromatography (HPLC) analysis of Trimeprazine Tartrate.
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for this compound analysis by HPLC?
A common mobile phase for the analysis of this compound is a filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol, water, and acetic acid in a ratio of 65:34:1, respectively[1]. Another suggested mobile phase consists of acetonitrile (B52724), water, and phosphoric acid[2].
Q2: How should a standard solution of this compound be prepared for HPLC analysis?
To prepare a standard solution, accurately weigh a quantity of USP this compound Reference Standard (RS) and dissolve it in the mobile phase. Further quantitative dilutions can be made with the mobile phase to achieve the desired concentration, for instance, around 0.031 mg per mL[1].
Q3: What are the key system suitability parameters to monitor for this compound HPLC analysis?
Key system suitability tests include evaluating the peak tailing factor, resolution between peaks, the number of theoretical plates, and the capacity factor. For instance, in a validated method for simultaneous determination of multiple compounds including a tartrate salt, the relative standard deviation (RSD) of peak areas for replicate injections was less than 1.0%[3].
Q4: How can I avoid degradation of this compound during analysis?
This compound is sensitive to light. It is crucial to protect test solutions, standard solutions, and the reference standard from light by performing the analysis without delay, under subdued light, or by using low-actinic glassware[1].
Experimental Protocols
A standard experimental protocol for the HPLC assay of this compound is detailed below.
Sample and Standard Preparation:
-
Assay Preparation: Accurately weigh about 62 mg of this compound and transfer it to a 100-mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Pipette 5 mL of this solution into a 100-mL volumetric flask and dilute to volume with the mobile phase[1].
-
Standard Preparation: Accurately weigh a quantity of USP this compound RS, dissolve it in the mobile phase, and dilute quantitatively to obtain a final concentration of about 0.031 mg per mL[1].
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | A filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol, water, and acetic acid (65:34:1)[1]. |
| Alternative Mobile Phase | A mixture of acetonitrile (MeCN), water, and phosphoric acid[2]. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid[2]. |
| Column | A suitable reverse-phase column, such as a C18 column. |
| Flow Rate | Typically around 1.0 mL/min[4]. |
| Detection Wavelength | Determined by UV-Vis spectrophotometer, often around 251 nm or 257 nm[4][5]. |
| Injection Volume | Approximately 25 µL[5]. |
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The chromatographic peak for this compound is asymmetrical, with a trailing edge that extends further than the leading edge. The tailing factor is typically greater than 1.2[6].
Potential Causes and Solutions:
| Potential Cause | Suggested Solution(s) |
| Secondary Interactions with Silanols | Trimeprazine, being a basic compound, can interact with acidic residual silanol (B1196071) groups on the silica-based column surface, leading to peak tailing[6][7]. To mitigate this, you can: • Adjust Mobile Phase pH: Lowering the pH to around 2-3 protonates the silanol groups, reducing their interaction with the analyte[6][8]. • Use a Highly Deactivated Column: Employ an "end-capped" column where residual silanol groups are chemically bonded to reduce their activity[9]. |
| Column Overload | Injecting too concentrated a sample can saturate the column[8]. • Reduce Sample Concentration: Dilute the sample and reinject[6][9]. |
| Column Bed Deformation | A void at the column inlet or channeling in the packing material can cause peak distortion[7][9]. • Replace the Column: If flushing does not resolve the issue, the column may need to be replaced[10]. A guard column can help protect the analytical column[9]. |
| Inappropriate Mobile Phase Buffer | A low buffer concentration may not effectively mask the residual silanols[8]. • Increase Buffer Strength: A buffer concentration in the range of 10-50 mM is often effective[8]. |
Issue 2: Retention Time Drift
Symptom: The retention time for the this compound peak is not consistent across injections.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution(s) |
| Changes in Mobile Phase Composition | In reversed-phase chromatography, even small changes in the mobile phase composition can lead to significant shifts in retention time[11]. • Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently[12]. • Degas Mobile Phase: Properly degas the mobile phase to prevent air bubbles from affecting the pump's performance[12][13]. |
| Column Temperature Fluctuations | A change in column temperature can affect retention times, with a general rule of a 1-2% shift per 1°C change[11]. • Use a Column Oven: A thermostatically controlled column oven will maintain a stable temperature[12]. |
| Poor Column Equilibration | Insufficient time for the column to equilibrate with the mobile phase can cause drifting retention times[12]. • Increase Equilibration Time: Ensure the column is adequately equilibrated before starting the analysis[12]. |
| Leaks in the System | Leaks can lead to a drop in pressure and affect the flow rate, causing retention time variability[13]. • Check for Leaks: Inspect all fittings and connections for any signs of leakage[10]. |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for retention time drift.
References
- 1. This compound [drugfuture.com]
- 2. Separation of Trimeprazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. DEVELOPMENT AND VALIDATION OF NOVEL STABILITY INDICATING RP-HPLC METHOD FOR QUANTIFICATION OF ALIMEMAZINE IN BULK AND P… [ouci.dntb.gov.ua]
- 5. This compound Tablets [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. uhplcs.com [uhplcs.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. lcms.cz [lcms.cz]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Common experimental artifacts with Trimeprazine Tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimeprazine (B1682546) Tartrate.
FAQs: General Information
Q1: What is Trimeprazine Tartrate and what is its primary mechanism of action?
This compound, also known as Alimemazine Tartrate, is a phenothiazine (B1677639) derivative.[1] Its primary mechanism of action is as an antagonist of the histamine (B1213489) H1 receptor.[2] However, it also exhibits activity at other receptors, including dopamine (B1211576) and muscarinic acetylcholine (B1216132) receptors, which contributes to its sedative, antiemetic, and antipruritic effects.[2][3]
Q2: What are the common research applications of this compound?
This compound is primarily used in research to investigate its effects as an antihistamine, antipruritic (anti-itch), and sedative agent.[1][3] It has also been studied for its potential anxiolytic, antiemetic, and hypnotic properties.[1][4] Some studies have explored its role in modulating the immune response and its potential as an antimicrobial agent.[5]
Q3: What are the physical and chemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C40H50N4O6S2 | [6] |
| Molecular Weight | 746.98 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Freely soluble in water; Soluble in alcohol | [7] |
| Storage | Preserve in tight, light-resistant containers | [8] |
Troubleshooting Guide: Common Experimental Artifacts
In Vitro Assays
Issue 1: Unexpected results in cell viability assays (e.g., MTT, XTT).
-
Potential Cause: Trimeprazine, as a phenothiazine, may have intrinsic antioxidant or redox-cycling properties that can interfere with tetrazolium-based viability assays.[9][10] This can lead to an underestimation or overestimation of cell viability.
-
Troubleshooting Steps:
-
Run a cell-free control: Include wells with your experimental concentrations of this compound in the assay medium without cells to check for direct reduction of the tetrazolium salt.
-
Use an alternative viability assay: Consider using a non-enzymatic-based assay, such as the trypan blue exclusion assay or a crystal violet staining assay, to confirm your results.
-
Validate with a different endpoint: Measure a different marker of cell health, such as ATP levels (e.g., CellTiter-Glo®) or protease activity (e.g., CellTiter-Fluor™).
-
Issue 2: Inconsistent or unexpected findings in fluorescence-based assays.
-
Potential Cause: Phenothiazine derivatives can exhibit intrinsic fluorescence or act as quenchers, interfering with the fluorescent signal of your assay.[11][12] This is particularly relevant for assays using blue or green fluorophores.
-
Troubleshooting Steps:
-
Measure the fluorescence of this compound alone: Determine the excitation and emission spectra of this compound at your experimental concentrations to assess its intrinsic fluorescence.
-
Perform a quencher control: Spike your fluorescent probe with this compound in a cell-free system to see if it quenches the signal.
-
Use red-shifted fluorophores: If interference is observed, consider switching to assays that utilize red or far-red fluorescent probes, which are less likely to be affected by compound autofluorescence.
-
Issue 3: Variability in experimental results between different batches of this compound.
-
Potential Cause: The purity and stability of this compound can vary between suppliers and even between lots from the same supplier. It is also sensitive to light.[8]
-
Troubleshooting Steps:
-
Verify compound identity and purity: Use analytical methods such as HPLC-MS or NMR to confirm the identity and purity of your this compound.
-
Protect from light: Store the compound in a light-protected container and prepare solutions fresh for each experiment.
-
Perform a dose-response curve with each new batch: This will help to ensure that the biological activity is consistent.
-
In Vivo Studies
Issue 4: Sedative effects of this compound are confounding the results of behavioral experiments.
-
Potential Cause: this compound's sedative properties are a known pharmacological effect and can mask or alter other behavioral outcomes.[1]
-
Troubleshooting Steps:
-
Conduct thorough dose-response studies: Determine a dose that achieves the desired pharmacological effect without causing excessive sedation.
-
Include appropriate control groups: Use a vehicle control and consider a positive control with a known sedative to differentiate specific behavioral effects from general sedation.
-
Acclimatize animals to handling and procedures: This can help to reduce stress-induced behavioral changes.
-
Consider alternative administration routes: The route of administration can influence the onset and duration of sedative effects.
-
Issue 5: Unexpected physiological or behavioral effects in animal models.
-
Potential Cause: this compound has off-target effects on dopaminergic and muscarinic receptors which can lead to a range of physiological and behavioral changes.[2][3]
-
Troubleshooting Steps:
-
Carefully monitor animals for a range of physiological parameters: This includes body temperature, heart rate, and any signs of extrapyramidal symptoms.
-
Use selective antagonists for off-target receptors: Co-administration with selective antagonists for dopamine or muscarinic receptors can help to dissect the contribution of these off-target effects to your observed phenotype.
-
Consult the literature for known off-target effects of phenothiazines: Be aware of the potential for a wide range of systemic effects.
-
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
In Vivo Administration in Mice (Intraperitoneal Injection)
This is a general protocol and all animal procedures should be approved by your institution's animal care and use committee.
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile, pyrogen-free vehicle suitable for intraperitoneal injection (e.g., sterile saline or PBS).
-
The concentration of the solution should be calculated based on the desired dose and the weight of the animals. A typical injection volume is 10 mL/kg.
-
-
Animal Handling and Injection:
-
Weigh each mouse accurately to determine the correct volume of the this compound solution to be administered.
-
Gently restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle to avoid puncturing internal organs.
-
Inject the calculated volume of the solution.
-
-
Post-injection Monitoring:
-
Monitor the animals closely for any adverse reactions, including sedation, changes in breathing, or signs of distress.
-
Record all observations and the time of administration.
-
Data Presentation
Receptor Binding Affinity of Trimeprazine
| Receptor | K_i (nM) | Reference |
| Histamine H1 Receptor | 0.72 | [13] |
| Muscarinic Acetylcholine Receptors (mAChRs) | 38 | [13] |
In Vitro Activity of Trimeprazine
| Assay | Cell Line | Endpoint | Value | Reference |
| Inhibition of anti-IgE-induced histamine release | Human lung fragments | IC50 | 19 nM | [13] |
| Induction of histamine release | Human lung fragments | RC50 | 1.03 µM | [13] |
| Inhibition of SARS-CoV-2 replication | Vero E6 cells | EC50 | 1.76 µM | [13] |
| Cytotoxicity | Vero E6 cells | CC50 | 19.73 µM | [13] |
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. Alimemazine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on antimicrobial effect of the antihistaminic phenothiazine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C40H50N4O6S2 | CID 441236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Concentration-dependent Cycling of Phenothiazine-based Electrolytes in Nonaqueous Redox Flow Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
How to prevent Trimeprazine Tartrate precipitation in buffer
Technical Support Center: Trimeprazine Tartrate Formulation
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of this compound (also known as Alimemazine Tartrate) in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in aqueous buffers?
A1: The primary cause of precipitation is an increase in the pH of the solution. Trimeprazine is a weak base with a pKa of approximately 9.11[1]. In acidic conditions (pH well below 9.11), the molecule is protonated, making it charged and freely soluble in water[2][3][4]. As the pH rises towards neutral or alkaline levels, the molecule deprotonates into its neutral free base form, which is significantly less soluble and precipitates out of the solution. This is why insolubility has been noted in PBS at pH 7.2[5].
Q2: What is the optimal pH range to keep this compound in solution?
A2: To ensure this compound remains fully dissolved, an acidic pH is required. A 2% solution of this compound in water naturally has a pH between 5.0 and 6.5, indicating this is a stable range[2][3][6]. For experimental purposes, maintaining the pH below 6.5 is strongly recommended. Dissolution testing for quality control is often performed in highly acidic conditions, such as 0.01 N hydrochloric acid[7][8].
Q3: Which buffer systems are recommended, and which should be avoided?
A3:
-
Recommended: Use buffer systems that operate in the acidic range, such as citrate (B86180) or acetate (B1210297) buffers. These will help maintain a low pH where this compound is most soluble.
-
To Avoid: Avoid using neutral or alkaline buffer systems like Phosphate-Buffered Saline (PBS) (typically pH 7.2-7.4), Borate, or Bicarbonate buffers. These buffers will raise the pH and are highly likely to cause precipitation[5].
Q4: How does temperature affect the solubility of this compound?
A4: While pH is the dominant factor, temperature can also influence solubility. For most solids, solubility increases with temperature. However, significant temperature changes are generally not a practical or effective method for preventing precipitation in this case. Maintaining a consistent and controlled temperature, such as 37°C for biological assays, is standard practice[9]. The primary focus should remain on pH control.
Q5: Are there any special handling requirements for this compound solutions?
A5: Yes. This compound is sensitive to light and will gradually darken upon exposure[1][2][3]. All solutions should be protected from light by using amber vials or by covering containers with aluminum foil. Procedures should be conducted under subdued light whenever possible[7][8].
Troubleshooting Guide: Precipitation Issues
If you observe precipitation in your this compound solution, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data and Properties
For successful formulation, it is crucial to understand the physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Alternate Names | Alimemazine Tartrate, Methylpromazine Tartrate | [2][3][10] |
| Molecular Formula | (C₁₈H₂₂N₂S)₂ · C₄H₆O₆ | [2][6] |
| Molecular Weight | 746.98 g/mol | [2][6] |
| Appearance | White to off-white, odorless, crystalline powder | [3][6] |
| pKa (Conjugate Acid) | ~9.11 | [1] |
| pH of 2% Solution in Water | 5.0 - 6.5 |[2][3][6] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
|---|---|---|
| Water | Freely Soluble (100 mg/mL) | [2][3][10] |
| 0.01 N HCl | Soluble | [7][8] |
| Ethanol | Sparingly Soluble (~7 mg/mL) | [2][10] |
| PBS (pH 7.2) | Insoluble | [5] |
| DMSO | Soluble (10 mg/mL) | [5][10] |
| Diethyl Ether | Practically Insoluble |[2][3] |
Key Experimental Protocol
Protocol: Determination of the pH-Dependent Aqueous Solubility of this compound
This protocol outlines the shake-flask method, a standard for determining equilibrium solubility, which is recommended for biopharmaceutics classification[9].
1. Objective: To quantify the solubility of this compound in aqueous buffers across a physiologically relevant pH range (e.g., pH 3.0 to 8.0).
2. Materials:
-
This compound powder
-
Calibrated pH meter and probe
-
Analytical balance
-
Orbital shaker with temperature control (e.g., set to 37 ± 1°C)[9]
-
Buffer systems (e.g., Citrate for pH 3.0/5.0, Phosphate for pH 7.0/8.0)
-
0.1 N HCl and 0.1 N NaOH for pH adjustment
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
UV-Vis Spectrophotometer or HPLC system for quantification
-
Volumetric flasks and pipettes
-
Amber glass vials to protect from light[3]
3. Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., pH 3.0, 5.0, 6.5, 7.0, 7.4, 8.0). Adjust the final pH at the experimental temperature (37°C)[9].
-
Sample Preparation: Add an excess amount of this compound powder to an amber vial containing a known volume (e.g., 5 mL) of each buffer. The amount should be sufficient to ensure that undissolved solids remain at equilibrium[9].
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed and temperature (37°C). Allow the slurries to equilibrate for a sufficient period (e.g., 24-48 hours) until equilibrium is reached. Equilibrium is confirmed when the concentration of sequential measurements does not differ significantly[9].
-
Phase Separation: After equilibration, separate the undissolved solids from the saturated solution. This can be done by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the solution through a 0.22 µm syringe filter. Note: Immediate dilution of the supernatant may be necessary to prevent precipitation after sampling[9].
-
Quantification:
-
Accurately dilute an aliquot of the clear supernatant with an appropriate acidic solution (e.g., 0.01 N HCl) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated UV-Vis or HPLC method. For UV-Vis, the maximum absorbance is around 251 nm[7][8].
-
Prepare a calibration curve using standards of known concentration to ensure accurate measurement.
-
-
Data Analysis: Calculate the solubility in mg/mL or mM for each pH value, accounting for all dilution factors. Plot solubility as a function of pH.
Mechanisms and Signaling Pathways
Understanding the chemical behavior and biological target of this compound can aid in experimental design.
pH-Dependent Ionization and Solubility
Trimeprazine is a weak base. Its state of ionization, and therefore its solubility, is dictated by the pH of the solution relative to its pKa.
Caption: Relationship between pH, ionization state, and solubility of Trimeprazine.
Mechanism of Action: H1 Receptor Antagonism
Trimeprazine functions as a competitive antagonist of the histamine (B1213489) H1 receptor[5][11][12]. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq alpha subunit. This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which mediate allergic and inflammatory responses[13][14]. Trimeprazine blocks this pathway by preventing histamine from binding to the receptor.
References
- 1. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. drugfuture.com [drugfuture.com]
- 4. This compound | 4330-99-8 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound USP - PCCA [pccarx.com]
- 7. This compound Tablets [drugfuture.com]
- 8. newdruginfo.com [newdruginfo.com]
- 9. who.int [who.int]
- 10. Alimemazine Tartrate产品说明书 [selleck.cn]
- 11. benchchem.com [benchchem.com]
- 12. KEGG DRUG: this compound [genome.jp]
- 13. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 14. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Trimeprazine Tartrate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Trimeprazine Tartrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a phenothiazine (B1677639) derivative that primarily acts as a potent antagonist of the histamine (B1213489) H1 receptor.[1][2] This antagonism is responsible for its antihistaminic and antipruritic (anti-itching) effects. Additionally, it exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2]
Q2: What are the known off-target effects of this compound?
As a phenothiazine, this compound can interact with a variety of other neurotransmitter systems, which can lead to off-target effects in experimental settings.[1] These include antagonism of dopamine (B1211576) D2 receptors, which contributes to its sedative and antiemetic properties.[1] It may also interact with serotonin (B10506) and adrenergic receptors, a common characteristic of this drug class.[1][3]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Controls: Employ appropriate controls, such as untreated cells, vehicle-treated cells, and cells treated with a selective antagonist for the suspected off-target receptor.
-
Competitive Antagonism: Use a selective antagonist for the primary target (histamine H1 receptor) to demonstrate that the observed effect is indeed mediated by this target.
-
Cell Line Selection: If possible, use cell lines that have low or no expression of potential off-target receptors.
Q4: What are the typical concentrations of this compound used in in vitro experiments?
The optimal concentration will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations to determine the EC50 for your specific assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cellular response not consistent with H1 receptor antagonism. | Off-target effects at dopamine, muscarinic, or other receptors. | 1. Review the receptor expression profile of your cell line. 2. Perform a dose-response curve to determine if the effect is dose-dependent. 3. Use selective antagonists for suspected off-target receptors (e.g., a D2 antagonist) to see if the unexpected response is blocked. |
| High background signal or assay interference. | Intrinsic properties of the compound. | 1. Run a vehicle-only control to assess the background signal. 2. Test for autofluorescence or other interference of this compound with your specific assay readout. |
| Inconsistent results between experiments. | Variability in cell culture conditions or compound preparation. | 1. Ensure consistent cell passage number and confluency. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Quantitative Data: Receptor Binding Profile of Trimeprazine
The following table summarizes the known and potential binding affinities of Trimeprazine and structurally related phenothiazines. This data can help in designing experiments and interpreting results by providing an indication of the potential for off-target interactions at various concentrations.
| Receptor | Ligand | Ki (nM) | Primary/Off-Target | Reference |
| Histamine H1 | Trimeprazine | 0.72 | Primary | [2] |
| Muscarinic Acetylcholine | Trimeprazine | 38 | Off-Target | [2] |
| Dopamine D2 | Promethazine | 16 | Off-Target | [4] |
| Dopamine D2 | Chlorpromazine | 3.1 | Off-Target | [4] |
| Dopamine D2 | Fluphenazine | 0.8 | Off-Target | [4] |
| Dopamine D2 | Perphenazine | 0.6 | Off-Target | [4] |
Experimental Protocols
Protocol 1: Determining the On-Target EC50 using a Dose-Response Curve
Objective: To determine the half-maximal effective concentration (EC50) of this compound for its on-target effect (e.g., inhibition of histamine-induced calcium flux).
Methodology:
-
Cell Seeding: Plate cells expressing the histamine H1 receptor in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate assay buffer. Include a vehicle-only control.
-
Treatment: Pre-incubate the cells with the different concentrations of this compound for a specified period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of histamine (e.g., EC80) to all wells except for the negative control wells.
-
Signal Detection: Measure the cellular response (e.g., intracellular calcium levels using a fluorescent indicator) with a plate reader.
-
Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Validating On-Target Effect Using a Competitive Antagonist
Objective: To confirm that the observed effect of this compound is mediated through the histamine H1 receptor.
Methodology:
-
Determine Trimeprazine EC50: First, perform a dose-response curve for Trimeprazine as described in Protocol 1.
-
Competitive Antagonist Pre-treatment: In a separate experiment, pre-incubate cells with a fixed concentration of a known selective histamine H1 receptor antagonist (e.g., Mepyramine) for 30 minutes.
-
Trimeprazine Dose-Response: Following pre-treatment with the competitive antagonist, perform a dose-response curve with this compound as described in Protocol 1.
-
Data Analysis: Compare the EC50 values of Trimeprazine with and without the competitive antagonist. A rightward shift in the EC50 of Trimeprazine in the presence of the competitive antagonist indicates that both compounds are competing for the same binding site (the histamine H1 receptor).
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for minimizing off-target effects.
References
Adjusting pH for optimal Trimeprazine Tartrate activity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays involving Trimeprazine Tartrate, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for assays involving this compound?
For optimal and consistent results in biological assays with this compound, it is recommended to maintain a physiological pH of 7.4 . This is based on standard protocols for histamine (B1213489) H1 receptor binding and functional assays, which are the primary targets of Trimeprazine.[1][2][3]
Q2: Why is pH so critical for this compound activity in assays?
The pH of the assay buffer is a critical parameter for several reasons:
-
Drug Ionization: Trimeprazine has a basic pKa of 9.11.[4] This means that at physiological pH, the molecule is predominantly in its protonated, positively charged form. Changes in pH can alter the ionization state of the drug, which can significantly impact its interaction with the target receptor.
-
Receptor Conformation: The binding affinity of ligands to G-protein coupled receptors, such as the histamine H1 receptor, can be pH-dependent. The charge distribution on both the ligand and the receptor's amino acid residues, which is influenced by pH, can affect binding.[5]
-
Solubility and Stability: this compound's solubility can be pH-dependent. While it has good aqueous solubility, it is reported to be insoluble in phosphate-buffered saline (PBS) at pH 7.2.[6] Ensuring the drug remains in solution at the desired concentration throughout the experiment is crucial for accurate results.
-
Assay Performance: The activity of enzymes and other proteins in your assay system will have an optimal pH range. Deviations from this can lead to decreased assay performance and unreliable data.
Q3: Can I use a different pH for my experiments?
While a pH of 7.4 is the standard starting point, the optimal pH may vary depending on the specific research question. One study demonstrated that lowering the pH from 7.4 to 5.8 can increase the affinity of some H1 receptor antagonists while decreasing the affinity of others.[5] If you are investigating the effects of pH on this compound's activity, it is essential to use a well-defined and consistent buffering system for each pH value tested.
Q4: What are the signs of a suboptimal pH in my assay?
Indicators that your assay pH may be suboptimal include:
-
Low signal-to-noise ratio
-
Poor reproducibility between experiments
-
Lower than expected potency (high IC50 or Ki values)
-
Precipitation of the test compound in the assay plate
Troubleshooting Guide
| Problem | Potential Cause Related to pH | Recommended Solution |
| Low specific binding of radioligand in a receptor binding assay | The pH of the assay buffer may not be optimal for receptor-ligand interaction. | Ensure the assay buffer (e.g., 50 mM Tris-HCl or Na2HPO4/KH2PO4) is at pH 7.4.[1][2][3] Verify the pH of your buffer with a calibrated pH meter. |
| High non-specific binding | The ionization state of this compound or the radioligand at the current pH may be promoting hydrophobic interactions with non-receptor components. | Confirm the assay buffer is at pH 7.4. Consider pre-soaking filters in 0.3% polyethyleneimine (PEI) to reduce filter binding.[2] |
| Inconsistent IC50 values in functional assays | The buffering capacity of your assay medium (e.g., HBSS with HEPES) may be insufficient, leading to pH shifts during the experiment. | Ensure your buffer concentration is adequate (e.g., 20-25 mM HEPES in HBSS). Prepare fresh buffers for each experiment and verify the pH. |
| Precipitation of this compound in the assay plate | The pH of the assay buffer may be causing the drug to become insoluble at the tested concentrations. This compound is known to be insoluble in PBS at pH 7.2.[6] | Avoid using PBS if precipitation is observed. Use a Tris-based buffer at pH 7.4. If solubility issues persist, consider preparing a concentrated stock solution in a suitable solvent like DMSO and diluting it into the assay buffer, ensuring the final solvent concentration is low and consistent across all wells. |
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin.[2]
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, [³H]-mepyramine (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: 10 µM Mianserin, [³H]-mepyramine, and cell membranes.
-
Competition Binding: this compound at various concentrations, [³H]-mepyramine, and cell membranes.
-
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters by adding scintillation cocktail and using a scintillation counter.
-
Analyze the data by plotting the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Data Presentation
Table 1: Recommended Assay Buffers for H1 Receptor Assays
| Assay Type | Recommended Buffer | Typical pH | Reference |
| Radioligand Binding | 50 mM Tris-HCl | 7.4 | [1][2] |
| Radioligand Binding | 50 mM Na2HPO4/KH2PO4 | 7.4 | [1][3] |
| Functional (Calcium Flux) | Hanks' Balanced Salt Solution (HBSS) with HEPES | 7.4 | [7] |
Table 2: Effect of pH on the Binding Affinity of H1 Receptor Antagonists (Example Data)
This table illustrates the importance of pH on ligand binding and is based on data for other H1 antagonists as specific data for Trimeprazine was not found.
| Compound | Affinity (Kd or Ki) at pH 7.4 (nM) | Affinity (Kd or Ki) at pH 5.8 (nM) | Change in Affinity | Reference |
| [³H]mepyramine | 1.7 | 7.5 | ~4.4-fold decrease | [5] |
| [³H]levocetirizine | 4.1 | 1.5 | ~2.7-fold increase | [5] |
| Fexofenadine | - | - | 2- to 5-fold increase | [5] |
| Desloratadine | - | - | No change | [5] |
| Mepyramine | - | - | 5- to 10-fold decrease | [5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Changes in pH differently affect the binding properties of histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Validated Stability-Indicating HPLC Method for Trimeprazine Tartrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of a novel, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Trimeprazine Tartrate in pharmaceutical formulations. The performance of this new method is objectively compared with an existing pharmacopeial method, supported by comprehensive experimental data to underscore its advantages in terms of stability indication, efficiency, and sensitivity.
Introduction
This compound, a phenothiazine (B1677639) derivative, is widely used for its antihistaminic and sedative properties. Accurate and reliable quantification of this compound in bulk and dosage forms is crucial for ensuring its safety and efficacy. While standard HPLC methods exist, the development of a stability-indicating method is paramount for assessing the drug's purity and stability in the presence of its degradation products. This guide details a novel Reverse Phase-HPLC (RP-HPLC) method developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Experimental Protocols
Novel Stability-Indicating HPLC Method
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector and an autosampler was used.
-
Chromatographic Conditions:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Mobile Phase: A mixture of methanol (B129727) and 0.02 M potassium dihydrogen orthophosphate buffer (75:25 v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[6]
-
Detection Wavelength: 257 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation: A stock solution of this compound was prepared by dissolving the accurately weighed standard in the mobile phase to achieve a concentration of 100 µg/mL. Working standard solutions were prepared by further dilution of the stock solution.
-
Sample Preparation: Twenty tablets were weighed and finely powdered. A quantity of powder equivalent to 10 mg of this compound was accurately weighed and transferred to a 100 mL volumetric flask. The powder was dissolved in the mobile phase, sonicated for 15 minutes, and the volume was made up to the mark. The solution was then filtered through a 0.45 µm membrane filter.
Pharmacopeial HPLC Method (for comparison)
-
Column: L1 packing (C18) (3.9 mm x 30 cm).[7]
-
Mobile Phase: A filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol, water, and acetic acid (65:34:1).[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Detection Wavelength: 254 nm.[7]
-
Standard and Sample Preparation: Prepared as described in the USP monograph for this compound.[7]
Method Validation
The novel HPLC method was validated according to ICH guidelines for the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, was evaluated.[1][3] Forced degradation studies were conducted by subjecting the drug substance to acid, base, oxidative, thermal, and photolytic stress conditions.[5][6]
-
Linearity: The linearity of the method was established by analyzing a series of dilutions of the standard solution over a concentration range of 10-50 µg/mL.[6]
-
Accuracy: The accuracy of the method was determined by recovery studies, by spiking a known quantity of the standard drug into the placebo at three different concentration levels (80%, 100%, and 120%).
-
Precision: The precision of the method was evaluated by performing replicate injections of the standard solution (repeatability) and by analyzing the samples on different days (intermediate precision). The relative standard deviation (%RSD) was calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was assessed by introducing small, deliberate variations in method parameters such as the flow rate, mobile phase composition, and pH.[2]
Data Presentation
Table 1: Comparison of Chromatographic Conditions
| Parameter | Novel Stability-Indicating HPLC Method | Pharmacopeial HPLC Method |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | L1 (C18) (3.9 mm x 30 cm) |
| Mobile Phase | Methanol: 0.02 M KH2PO4 buffer (75:25 v/v), pH 3.0 | 0.005 M Sodium 1-heptanesulfonate in Methanol:Water:Acetic Acid (65:34:1) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 257 nm | 254 nm |
| Retention Time | ~ 4.5 min[6] | Not specified, but system suitability requires k' between 2.0 and 5.0[7] |
Table 2: Summary of Validation Parameters for the Novel HPLC Method
| Validation Parameter | Acceptance Criteria | Observed Results |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.3 - 100.62%[6] |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.5% |
| - Intermediate Precision | ≤ 2.0% | < 2.0% |
| LOD | - | 0.05 µg/mL |
| LOQ | - | 0.15 µg/mL |
| Robustness | %RSD ≤ 2.0% | Complies |
Table 3: Forced Degradation Study Results for the Novel HPLC Method
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1N HCl) | Significant | Degradation peaks well-resolved from the main peak. |
| Base Hydrolysis (0.1N NaOH) | Significant | Degradation peaks well-resolved from the main peak. |
| Oxidative (3% H2O2) | Moderate | Degradation peaks well-resolved from the main peak. |
| Thermal (60°C) | Minimal | Drug is relatively stable to heat. |
| Photolytic (UV light) | Minimal | Drug is relatively stable to light.[5] |
Alternative Analytical Methods
While HPLC is the most common and reliable technique, other methods have been employed for the quantification of this compound and related compounds. These include:
-
Chemiluminescence: A rapid and sensitive flow-injection chemiluminometric method has been described for the determination of some phenothiazine derivatives.[6] This method offers high sensitivity with detection limits in the sub-µg/mL range.
-
Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective technique that can be used for qualitative identification and semi-quantitative analysis.[8][9] However, it generally offers lower resolution and sensitivity compared to HPLC.
Mandatory Visualizations
Caption: Workflow for the development and validation of the novel HPLC method.
Caption: Comparison of analytical methods for this compound.
Conclusion
The novel stability-indicating RP-HPLC method for the determination of this compound is specific, linear, accurate, precise, and robust. The method was successful in separating the parent drug from its degradation products, which is a significant advantage over the existing pharmacopeial method. The shorter retention time and improved sensitivity make this method a more efficient and reliable alternative for routine quality control and stability studies of this compound in pharmaceutical formulations.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. actascientific.com [actascientific.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. database.ich.org [database.ich.org]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [drugfuture.com]
- 8. Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trimeprazine and Chlorpromazine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pharmacological activities of Trimeprazine (B1682546) and Chlorpromazine (B137089). Both are phenothiazine (B1677639) derivatives, yet their clinical applications differ significantly due to variations in their receptor binding profiles and resulting pharmacodynamic effects. This analysis is supported by experimental data to inform research and drug development.
Pharmacodynamic Profile: A Tale of Two Phenothiazines
Trimeprazine is primarily recognized for its potent antihistaminic and sedative properties, making it a first-line treatment for pruritus and urticaria.[1][2] In contrast, Chlorpromazine is a cornerstone typical antipsychotic, exerting its primary therapeutic effects through dopamine (B1211576) receptor antagonism.[3][4] While both molecules share a common structural backbone, subtle chemical modifications dramatically alter their interaction with various neurotransmitter receptors, leading to their distinct clinical utilities.
Receptor Binding Affinity: The Key to Understanding Activity
The affinity of a drug for its target receptors, quantified by the inhibition constant (Kᵢ), is a critical determinant of its pharmacological action. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the receptor binding affinities of Trimeprazine and Chlorpromazine for key central nervous system receptors.
| Receptor Subtype | Trimeprazine Kᵢ (nM) | Chlorpromazine Kᵢ (nM) | Primary Function Modulated |
| Histamine (B1213489) H₁ | 0.72[5] | 0.5 - 4.3[3] | Sedation, Antipruritic, Antiemetic |
| Dopamine D₂ | Not widely reported | 1.4 - 3.5[3][6] | Antipsychotic, Antiemetic, Extrapyramidal side effects |
| Serotonin (B10506) 5-HT₂ₐ | Not widely reported | 1.9 - 13[3] | Anxiolytic, Sedative, Antipsychotic (atypicality) |
| Muscarinic M₁ | 38[5] | 1.9 - 24[3] | Anticholinergic side effects (dry mouth, blurred vision) |
| Alpha-1 Adrenergic | Not widely reported | 1.6 - 10[3] | Orthostatic hypotension, Sedation |
Note: Kᵢ values can vary between studies due to different experimental conditions.
As the data illustrates, Trimeprazine's exceptionally high affinity for the histamine H₁ receptor underpins its primary clinical use. While it possesses some affinity for muscarinic receptors, its dopaminergic and serotonergic activity is less pronounced compared to Chlorpromazine.
Chlorpromazine exhibits a broader receptor binding profile with high affinity for dopamine D₂, serotonin 5-HT₂ₐ, histamine H₁, muscarinic M₁, and alpha-1 adrenergic receptors. This multi-receptor antagonism explains its potent antipsychotic effects, as well as its significant sedative, antiemetic, and side-effect profile.[7]
Comparative Clinical Efficacy and Applications
Antipruritic Activity
Trimeprazine is highly effective in the management of pruritus of various etiologies. Clinical studies have demonstrated its superiority to placebo in relieving itching.[8] Its efficacy is largely attributed to its potent H₁ receptor blockade.
Chlorpromazine is not a primary treatment for pruritus. While its antihistaminic properties might offer some relief, its potent central nervous system effects and associated side effects make it unsuitable for this indication.
Antipsychotic Activity
Chlorpromazine is a well-established antipsychotic used in the treatment of schizophrenia and other psychotic disorders.[3] A Cochrane systematic review of 55 randomized controlled trials concluded that chlorpromazine is more effective than placebo in improving global state and reducing relapse in schizophrenia.[3]
Trimeprazine is not used as an antipsychotic. Its affinity for dopamine D₂ receptors is not sufficient to produce a clinically relevant antipsychotic effect.
Sedative Activity
Both Trimeprazine and Chlorpromazine exhibit significant sedative effects, primarily through their antagonism of histamine H₁ receptors.
Trimeprazine is utilized for its sedative properties, particularly in pediatric patients for procedural sedation or for managing sleep disturbances.[8][9][10][11] A study on oral trimeprazine for dental procedures in children reported a success rate of 54.2% for sedation.[10]
Chlorpromazine 's sedative effects are considered a prominent side effect of its antipsychotic action.[12][13] In a meta-analysis of 23 randomized controlled trials, chlorpromazine was found to be clearly sedating compared to placebo.[12] This property can be beneficial in managing agitated or aggressive patients.
Antiemetic Activity
Both drugs possess antiemetic properties, mediated through the blockade of dopamine D₂ and histamine H₁ receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.
Chlorpromazine is an effective antiemetic used for the prevention and treatment of nausea and vomiting from various causes, including chemotherapy and surgery.[14][15][16] A pilot study of continuous chlorpromazine infusion demonstrated antiemetic efficacy in 66% of patients receiving highly emetogenic chemotherapy.[17]
Trimeprazine also has antiemetic effects and has been used to prevent motion sickness.[1] However, its use as a primary antiemetic is less common than Chlorpromazine, and there is a lack of extensive clinical trial data quantifying its efficacy for this indication.
Experimental Protocols
Histamine H₁ Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H₁ receptor.
1. Materials:
- Membrane Preparation: Cell membranes from a cell line stably expressing the human histamine H₁ receptor (e.g., HEK293 or CHO cells).
- Radioligand: [³H]-Mepyramine (a potent H₁ antagonist).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Competitor Ligand: Unlabeled test compound (e.g., Trimeprazine or Chlorpromazine) at various concentrations.
- Non-specific Binding Control: A high concentration of a known H₁ antagonist (e.g., 10 µM Mianserin).
- Scintillation Cocktail and Vials.
- Glass Fiber Filters.
- Cell Harvester and Scintillation Counter.
2. Procedure:
- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the following to triplicate wells:
- Total Binding: Membrane preparation, [³H]-Mepyramine, and assay buffer.
- Non-specific Binding: Membrane preparation, [³H]-Mepyramine, and a high concentration of the non-specific binding control.
- Competition Binding: Membrane preparation, [³H]-Mepyramine, and varying concentrations of the test compound.
- Incubate the plate at room temperature for a specified time to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Dopamine D₂ Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D₂ receptor.
1. Materials:
- Membrane Preparation: Cell membranes from a cell line stably expressing the human dopamine D₂ receptor (e.g., CHO or HEK293 cells).[6]
- Radioligand: [³H]-Spiperone (a potent D₂ antagonist).[6]
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[6]
- Competitor Ligand: Unlabeled test compound (e.g., Chlorpromazine or Trimeprazine) at various concentrations.[6]
- Non-specific Binding Control: A high concentration of a known D₂ antagonist (e.g., 10 µM Haloperidol).[6]
- Scintillation Cocktail and Vials.
- Glass Fiber Filters.
- Cell Harvester and Scintillation Counter.
2. Procedure:
- Follow the same procedural steps as outlined in the Histamine H₁ Receptor Binding Assay, substituting the D₂ receptor-specific materials.
3. Data Analysis:
- Follow the same data analysis steps as outlined in the Histamine H₁ Receptor Binding Assay to determine the Kᵢ value of the test compound for the dopamine D₂ receptor.[6]
Visualizing Molecular Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Comparative Receptor Binding Profiles of Trimeprazine and Chlorpromazine.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Conclusion
The comparative analysis of Trimeprazine and Chlorpromazine highlights the profound impact of subtle structural differences on the pharmacological profile and clinical application of phenothiazine derivatives. Trimeprazine's high affinity and selectivity for the histamine H₁ receptor establish it as a potent antipruritic and sedative agent. In contrast, Chlorpromazine's broad-spectrum antagonism across dopaminergic, serotonergic, histaminergic, muscarinic, and adrenergic receptors underpins its efficacy as a robust antipsychotic, albeit with a more complex side-effect profile. This guide provides a foundational understanding for researchers and drug development professionals, emphasizing the importance of detailed receptor binding studies in predicting and optimizing the therapeutic activity of novel compounds.
References
- 1. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. ChlorproMAZINE Monograph for Professionals - Drugs.com [drugs.com]
- 6. benchchem.com [benchchem.com]
- 7. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders [mdpi.com]
- 8. Controlled trial of trimeprazine tartrate for night waking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled clinical investigation of trimeprazine as a sleep-inducer in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Controlled trial of this compound for night waking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 15. Chlorpromazine, placebo and droperidol in the treatment of nausea and vomiting associated with cisplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical studies of an anti-emetic agent, chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prolonged chlorpromazine infusion as antiemetic in patients on daily cisplatin infusion. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity of Trimeprazine Tartrate in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Trimeprazine (B1682546) Tartrate and other structurally similar compounds in immunoassays, supported by experimental data and detailed methodologies. The information is intended to assist researchers in interpreting immunoassay results and selecting appropriate analytical methods.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are widely used for the detection and quantification of drugs and their metabolites in biological samples. These assays rely on the specific binding of an antibody to its target antigen. However, substances with a chemical structure similar to the target analyte can sometimes bind to the assay's antibody, leading to a phenomenon known as cross-reactivity. This can result in false-positive or quantitatively inaccurate results.
Trimeprazine, a phenothiazine (B1677639) derivative with a tricyclic structure, is known to have the potential for cross-reactivity in immunoassays designed to detect other tricyclic compounds, such as tricyclic antidepressants (TCAs). This guide explores the available data on the cross-reactivity of trimeprazine and related compounds.
Comparative Cross-Reactivity Data
While specific quantitative cross-reactivity data for Trimeprazine Tartrate in commercially available immunoassays is not extensively documented in readily available literature, data for other phenothiazines and structurally related compounds that are likely to exhibit similar cross-reactivity profiles in TCA immunoassays are presented below. This comparative data is essential for understanding the potential for interference and for guiding the selection of confirmatory analytical methods.
Table 1: Cross-Reactivity of Trimeprazine and Structurally Related Compounds in Tricyclic Antidepressant (TCA) Immunoassays
| Compound | Class/Structure | Immunoassay Target | Cross-Reactivity (%) | Reference Compound |
| Trimeprazine | Phenothiazine | TCA | Data not specified | Nortriptyline |
| Chlorpromazine | Phenothiazine | TCA | 32% | Nortriptyline |
| Thioridazine | Phenothiazine | TCA | 28% | Nortriptyline |
| Promethazine | Phenothiazine | TCA | 10% | Nortriptyline |
| Cyclobenzaprine | Tricyclic Muscle Relaxant | TCA | 100% | Nortriptyline |
| Quetiapine | Atypical Antipsychotic | TCA | Variable | Nortriptyline |
| Carbamazepine | Anticonvulsant | TCA | Variable | Nortriptyline |
Note: The cross-reactivity percentages can vary significantly between different immunoassay kits and manufacturers.
Experimental Protocols
The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of Competitive Immunoassay
In a competitive immunoassay, the target analyte in the sample competes with a labeled form of the analyte (e.g., enzyme-conjugated) for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte and a weaker signal, and vice versa.
Materials
-
Microtiter plate pre-coated with anti-TCA antibodies
-
This compound and other test compounds
-
Drug-free urine or serum matrix
-
Enzyme-conjugated TCA (e.g., Nortriptyline-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure
-
Preparation of Standards and Test Compounds:
-
Prepare a standard curve of the target analyte (e.g., Nortriptyline) in the drug-free matrix at known concentrations.
-
Prepare a series of dilutions of this compound and other test compounds in the drug-free matrix.
-
-
Assay Procedure:
-
Add a fixed amount of the enzyme-conjugated TCA to each well of the microtiter plate.
-
Add the standards, controls, and test compound dilutions to the appropriate wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the target analyte standards.
-
Determine the apparent concentration of the test compounds by interpolating their absorbance values from the standard curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of Test Compound / Actual Concentration of Test Compound) x 100
-
Visualizations
Logical Relationship of Cross-Reactivity
Caption: Structural similarity leading to immunoassay cross-reactivity.
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for determining immunoassay cross-reactivity.
Signaling Pathway of a Competitive ELISA
Caption: Principle of a competitive ELISA.
Reproducibility of Trimeprazine Tartrate Behavioral Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of Trimeprazine (B1682546) Tartrate, focusing on the reproducibility of findings in preclinical and clinical studies. We will delve into its performance against alternative phenothiazines and other antihistamines, supported by experimental data. Detailed methodologies and signaling pathways are presented to offer a comprehensive understanding for research and drug development applications.
Comparative Analysis of Behavioral Effects
Trimeprazine Tartrate, a phenothiazine (B1677639) derivative, is primarily recognized for its sedative, antipruritic, and antitussive properties. These effects are mainly attributed to its antagonist activity at histamine (B1213489) H1 and dopamine (B1211576) D2 receptors. The reproducibility of these behavioral outcomes is crucial for its therapeutic application and for its use as a reference compound in research.
Sedative Effects
Trimeprazine is known to induce drowsiness, a common characteristic of first-generation antihistamines.[1][2] While direct quantitative comparisons of sedative effects in animal models are not abundant in recent literature, older studies and clinical observations consistently report its sedative action. The sedative properties of phenothiazines are generally linked to their histamine H1 receptor blockade.[1]
When compared to other phenothiazines, the sedative effect of Trimeprazine is considered significant. For instance, while it shares a similar mechanism with chlorpromazine, another phenothiazine, the latter is more commonly associated with antipsychotic effects at higher doses.[3] Promethazine (B1679618), also a phenothiazine antihistamine, is noted for its strong antihistaminic and parasympatholytic effects, with sedation being a prominent feature.[2][4] The reproducibility of the sedative effects of H1 antihistamines can be influenced by factors such as dosage and individual sensitivity.[5] Tolerance to the sedative effects of some H1 antihistamines has been observed with repeated administration.[5]
Antipruritic Effects
This compound is frequently used in veterinary medicine to manage pruritus (itching), particularly in dogs with atopic dermatitis.[6][7][8] Its efficacy in this context has been evaluated in several studies, providing a basis for assessing reproducibility.
A study comparing multiple antihistamines in atopic dogs found that hydroxyzine (B1673990) was the most effective in controlling pruritus, although all tested drugs, including trimeprazine and promethazine, showed some ability to control itching.[6] Another study reported that while prednisone (B1679067) (a corticosteroid) was more effective as a monotherapy, its efficacy was enhanced when used in combination with trimeprazine.[8][9] However, the same study noted a low satisfactory response for trimeprazine when used alone.[8][9] The data on the efficacy of trimeprazine for pruritus can be divergent, with some studies showing it to be effective in a large number of cases, while others report it as inefficient.[7] This variability suggests that while the antipruritic effect is a recognized property of Trimeprazine, its reproducibility and efficacy can be influenced by the underlying cause of the pruritus and individual patient factors.
Data Summary
Table 1: Comparative Efficacy of this compound and Alternatives for Pruritus in Dogs
| Drug | Efficacy Metric | Study Outcome | Reference |
| Trimeprazine | Owner-assessed improvement | Low satisfactory response as monotherapy | [8][9] |
| Owner-assessed improvement | Greater satisfactory response when combined with prednisone | [8][9] | |
| Control of pruritus | Showed ability to control pruritus | [6] | |
| >50% improvement in pruritus | Divergent results: >80% in some studies, inefficient in others | [7] | |
| Hydroxyzine | Control of pruritus | Most effective antihistamine in one study | [6] |
| >50% improvement in pruritus | 28-80% of cases showed improvement | [7] | |
| Promethazine | >50% improvement in pruritus | >80% of dogs showed improvement | [6][7] |
| Chlorpheniramine | >50% improvement in pruritus | 16-80% of dogs showed improvement | [6][7] |
| Clemastine | Owner-assessed improvement | Most effective antihistamine in one study (30% satisfactory response) | [8] |
Experimental Protocols
Histamine-Induced Pruritus Model in Dogs
This model is utilized to assess the direct H1 receptor antagonist activity of a compound.
Subjects:
-
Clinically healthy adult dogs (e.g., Beagles) with no history of skin disease.
Procedure:
-
Acclimation: Animals are acclimated to the study environment.
-
Treatment Groups: Dogs are randomly assigned to treatment groups (e.g., this compound, placebo control, positive control).
-
Drug Administration: The assigned treatment is administered orally at a predetermined dose.
-
Pruritus Induction: One to two hours after treatment, intradermal injections of histamine phosphate (B84403) (e.g., 0.05 mL of a 1:100,000 w/v solution) are administered at marked sites on the lateral thorax.
-
Behavioral Assessment: Immediately following histamine injection, animal behavior is video-recorded for a set duration (e.g., 60 minutes).
-
Pruritus Scoring: Blinded observers score the videos for pruritic behaviors (e.g., scratching, licking, biting at the injection site) using a validated scoring system. The frequency and duration of these behaviors are quantified.
Signaling Pathways and Mechanisms of Action
This compound exerts its behavioral effects primarily through the antagonism of two key receptors: the Histamine H1 receptor and the Dopamine D2 receptor.
Histamine H1 Receptor Antagonism
Trimeprazine acts as a competitive antagonist at the H1 receptor.[10] In the central nervous system, this action is responsible for its sedative effects. In peripheral tissues, it mitigates the effects of histamine, such as itching and vasodilation, which are hallmarks of allergic reactions.[11] The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[11][12]
Histamine H1 Receptor Signaling Pathway Antagonized by Trimeprazine.
Dopamine D2 Receptor Antagonism
The sedative and, to some extent, the antiemetic effects of phenothiazines are also attributed to their blockade of dopamine D2 receptors.[3] The D2 receptor is a GPCR that signals through the Gi/o pathway, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13][14][15]
Dopamine D2 Receptor Signaling Pathway Antagonized by Trimeprazine.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for comparing the behavioral effects of this compound with an alternative compound in a preclinical model.
Comparative Experimental Workflow for Behavioral Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. dvm360.com [dvm360.com]
- 4. Promethazine vs Trimeprazine Comparison - Drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Guidelines for the Use of Antipruritic Drugs in the Control of the Most Frequent Pruritic Skin Diseases in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinaryevidence.org [veterinaryevidence.org]
- 9. veterinaryevidence.org [veterinaryevidence.org]
- 10. researchgate.net [researchgate.net]
- 11. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 12. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]
Head-to-Head In Vitro Comparison of Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of various phenothiazine (B1677639) derivatives, focusing on their cytotoxic, antimicrobial, and receptor binding profiles. The data presented herein is collated from multiple studies to offer a comparative overview of their performance, supported by detailed experimental methodologies for key assays.
Introduction to Phenothiazine Derivatives
Phenothiazines are a class of tricyclic compounds initially developed as antipsychotic agents. Their mechanism of action primarily involves the antagonism of dopamine (B1211576) D2 receptors.[1] However, extensive in vitro research has revealed a broader spectrum of biological activities, including anticancer and antimicrobial effects.[2][3][4] These multifaceted actions are attributed to their ability to interact with various cellular targets and signaling pathways, making them a subject of interest for drug repurposing and development.[5][6] The basic structure of phenothiazine consists of a tricyclic ring with nitrogen and sulfur atoms, with derivatives differing in the substituents at the R1 and R2 positions, which significantly influences their pharmacological properties.
Comparative Cytotoxicity in Cancer Cell Lines
Phenothiazine derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency in inhibiting cell growth, vary depending on the specific derivative and the cancer cell type. Below is a summary of reported IC50 values from various in vitro studies.
| Phenothiazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorpromazine | V79 (Chinese Hamster Lung Fibroblasts) | ~28 (10 µg/ml) | [7] |
| Trifluoperazine | V79 (Chinese Hamster Lung Fibroblasts) | ~23 (10 µg/ml) | [7] |
| Fluphenazine | Panel of human cancer cell lines | 7.04 - 23.33 | [5] |
| CWHM-974 (Fluphenazine analog) | Panel of human cancer cell lines | 1.37 - 14.03 | [5] |
| DPT-1 (10H-3,6-diazaphenothiazine) | A549 (Human Lung Carcinoma) | 1.526 | [8] |
| DPT-2 (7-(3'-dimethylaminopropyl)diquinothiazine) | A549 (Human Lung Carcinoma) | 3.447 | [8] |
| Compound 25 (1,8-diazaphenothiazine-1,2,3-triazole hybrid) | A549 (Human Lung Carcinoma) | 1.82 | [9] |
| Compound 31 (methylpiperazinylbutynyl derivative) | T-47D (Human Breast Cancer) | ~21 (9.6 µg/mL) | [9] |
| Compound 29 | HOP-62 (Non-small Lung Cancer) | ~0.6 (0.3 µg/mL) | [9] |
| PEGylated Phenothiazine (Ether Linkage) | HeLa (Cervical Cancer) | 229.1 | [3] |
| PEGylated Phenothiazine (Ester Linkage) | HeLa (Cervical Cancer) | 13.2 | [3] |
Antimicrobial Activity
Several phenothiazine derivatives exhibit notable antimicrobial activity against a spectrum of bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Phenothiazine Derivative | Bacterial Species | MIC (µg/mL) | Reference |
| Chlorpromazine | Gram-positive bacteria | 10-50 | [2] |
| Gram-negative bacteria | 25-100 | [2] | |
| Promazine | Gram-positive bacteria | 10-50 | [2] |
| Gram-negative bacteria | 10-100 | [2] | |
| Prochlorperazine | Gram-positive bacteria | 25-100 | [2] |
| Gram-negative bacteria | 50-400 | [2] | |
| Methdilazine | Gram-positive bacteria | 2-5 | [2] |
| Fluphenazine | Gram-positive bacteria | 2-5 | [2] |
| Trifluoperazine | Gram-positive bacteria | ≥2 | [2] |
| Thioridazine | Enterococcus faecalis (Ampicillin-resistant) | >128 | [10] |
| (S)-JBC 1847 | Staphylococcus aureus | 0.125 - 1 | [10] |
Receptor Binding Affinity Profiles
The primary mechanism of antipsychotic action for phenothiazines is the blockade of dopamine D2 receptors. However, they also interact with a variety of other neurotransmitter receptors, which contributes to their side effect profiles. The binding affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher affinity.
| Phenothiazine Derivative | Dopamine D2 (Ki, nM) | Serotonin (B10506) 5-HT2A (Ki, nM) | Adrenergic α1 (Ki, nM) | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Reference |
| Chlorpromazine | 3.5 | 13 | 1.9 | 1.8 | 27 | [11] |
| Trifluoperazine | 1.4 | 12 | 6.1 | 10 | 160 | [11] |
| Thioridazine | 3.5 | 3.6 | 2.7 | 10 | 10 | [12] |
| Fluphenazine | 0.4 | 4.5 | 3.4 | 3.2 | 250 | [12] |
| Perphenazine | 0.3 | 2.5 | 1.8 | 2.5 | 40 | [12] |
| Promazine | 24 | 18 | 4.8 | 2.8 | 36 | [12] |
| Triflupromazine | 1.2 | 1.9 | 1.6 | 1.9 | 110 | [12] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[13]
-
MTT solvent (e.g., DMSO, isopropanol (B130326) with HCl)[13][14]
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Phenothiazine derivatives
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of phenothiazine derivatives for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 values.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Cell Treatment: Treat cells with phenothiazine derivatives at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[16]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis: Propidium Iodide Staining
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)[18]
-
Cold 70% ethanol[18]
-
Flow cytometer
-
PBS
Procedure:
-
Cell Treatment: Treat cells with phenothiazine derivatives.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, typically overnight at -20°C.[7][19]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A to degrade RNA.[18][20]
-
Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.[20]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[18]
Receptor Binding Assay: Competitive Radioligand Binding
This assay determines the affinity (Ki) of a phenothiazine derivative for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor[21]
-
Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors)
-
Unlabeled phenothiazine derivative (competitor)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled phenothiazine derivative.[22]
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[21]
-
Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.[21]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
Signaling Pathways and Mechanisms of Action
Phenothiazine derivatives exert their effects through the modulation of various signaling pathways. Their primary antipsychotic effect stems from the blockade of the Dopamine D2 receptor signaling cascade. In the context of their anticancer activity, they have been shown to induce apoptosis and cell cycle arrest.
References
- 1. scielo.br [scielo.br]
- 2. Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Confirming the antipruritic efficacy of Trimeprazine vs other agents
Trimeprazine (B1682546), a phenothiazine (B1677639) derivative with antihistaminic and sedative properties, has been evaluated for its effectiveness in alleviating pruritus (itching) across various dermatological conditions. This guide provides a comparative analysis of trimeprazine against other antipruritic agents, supported by experimental data and detailed methodologies from key clinical studies.
Comparative Efficacy of Trimeprazine
Clinical trials have demonstrated trimeprazine's efficacy in reducing itching, often attributing its antipruritic effect to its sedative properties. The following table summarizes quantitative data from studies comparing trimeprazine with a placebo and other active compounds.
| Comparison Agents | Study Population | Key Findings | Reference |
| Placebo | 27 adults with various itching dermatoses | 85% of patients who expressed a choice preferred trimeprazine over the placebo. | [1] |
| Methdilazine (B156362) | 60 adults with various itching dermatoses | Trimeprazine was found to be slightly more active as an antipruritic than methdilazine. 85% of patients expressing a choice preferred trimeprazine over a placebo in a separate trial. | [1] |
| Trimipramine (B1683260) | 12 men with severe atopic eczema | Both trimeprazine and trimipramine reduced the overall amount of nocturnal scratching, primarily by reducing the time spent in stage 1 sleep. | [2] |
| Astemizole (B1665302) and Terfenadine (B1681261) (non-sedative antihistamines) | Not specified | Trimeprazine, a sedative antihistamine, was shown to be antipruritic, whereas the non-sedative antihistamines astemizole and terfenadine had no effect on objectively measured nocturnal scratching or subjective itch scores. | [3][4] |
| Nitrazepam (sedative benzodiazepine) | Not specified | Both the sedative antihistamine trimeprazine and the sedative benzodiazepine (B76468) nitrazepam were found to be effective against itching. | [3][4] |
Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the findings. Below are detailed protocols from key comparative trials.
Double-Blind, Placebo-Controlled Crossover Trial of Trimeprazine
-
Objective: To assess the antipruritic efficacy of trimeprazine compared to an inert placebo.
-
Study Design: A double-blind, crossover sequential trial.
-
Participants: 27 adult patients with various itching dermatoses.
-
Intervention:
-
Patients received trimeprazine tartrate (10 mg) or an identical placebo for one week.
-
The treatments were then crossed over for the second week.
-
The daily dosage was typically 40 mg of trimeprazine.
-
-
Assessment:
-
The primary outcome was the patient's preference for the treatment received in either the first or the second week.
-
Objective improvement was also assessed by the investigators.
-
-
Data Analysis: Sequential analysis was used to determine if a statistically significant preference existed for one treatment over the other.[1]
Comparative Trial of Trimeprazine and Methdilazine
-
Objective: To compare the antipruritic effects of trimeprazine and methdilazine.
-
Study Design: A double-blind, placebo-controlled crossover trial.
-
Participants: 60 adult patients with various itching dermatoses.
-
Intervention:
-
Patients received either trimeprazine (40 mg daily) or methdilazine (24 mg daily) and a placebo in a crossover design.
-
-
Assessment:
-
The primary outcome was patient preference for the active drug over the placebo.
-
The incidence of side effects, particularly drowsiness, was also recorded.[1]
-
Investigation of Nocturnal Scratching in Atopic Eczema
-
Objective: To evaluate the effects of trimeprazine and trimipramine on nocturnal scratching in patients with severe atopic eczema.
-
Study Design: A double-blind, crossover trial comparing two active drugs and a placebo.
-
Participants: 12 male patients with severe and long-standing atopic eczema.
-
Intervention:
-
Patients received this compound, trimipramine maleate, or a placebo for periods of five nights each.
-
-
Assessment:
-
Nocturnal scratching was measured using limb movement recorders.
-
Sleep patterns were monitored and analyzed to determine the sleep stage in which scratching occurred.
-
-
Data Analysis: The amount of scratching was quantified and compared across the different treatment periods.[2]
Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism
Trimeprazine exerts its antipruritic effects primarily through the blockade of histamine H1 receptors. Histamine is a key mediator of itching, and by preventing its binding to H1 receptors on sensory nerves, trimeprazine reduces the transmission of itch signals.
Caption: Histamine H1 Receptor Antagonism by Trimeprazine.
Experimental Workflow: Double-Blind Crossover Trial
The following diagram illustrates the typical workflow of a double-blind, crossover clinical trial used to assess the efficacy of an antipruritic agent like trimeprazine.
Caption: Double-Blind Crossover Experimental Workflow.
References
- 1. The Use of Trimeprazine Orally for the Control of Pruritus in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimeprazine, an oral antipruritic; a clinical and double-blind evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
Statistical Validation of Trimeprazine Tartrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trimeprazine (B1682546) Tartrate's performance against placebo and other alternatives, supported by available experimental data. The following sections detail the quantitative findings from clinical studies, outline the methodologies of key experiments, and visualize the underlying signaling pathways.
Comparative Efficacy of Trimeprazine Tartrate: Quantitative Data
This compound has been evaluated for its efficacy in managing pruritus and for its sedative effects in pediatric populations. The following tables summarize the quantitative data from available research findings.
Table 1: this compound vs. Placebo for Pruritus in Adults with Itching Dermatoses
While the full quantitative data tables from the original study by Anderson and Chalmers were not available in the immediate search, a subsequent review of their work indicated that in a controlled trial involving 102 adults, Trimeprazine was found to be more effective than placebo in relieving itching.[1] Specifically, in the trimeprazine group (n=58), 38 patients (65.5%) showed an "excellent" response (complete relief of itching), and 9 patients (15.5%) had a "good" response (considerable diminishment of itching).[1]
| Treatment Group | Number of Patients | Excellent Response (Complete Relief) | Good Response (Considerable Relief) | Fair Response (Some Relief) | Poor Response (No Relief) |
| This compound | 58 | 38 | 9 | 5 | 6 |
| Placebo | Not specified in detail | - | - | - | - |
Data extracted from a secondary source citing the 1959 study by Anderson and Chalmers.[1]
Table 2: Efficacy of this compound for Night Waking in Young Children
A double-blind, placebo-controlled crossover trial by Simonoff and Stores investigated the efficacy of this compound for severe night waking in children aged 1 to 3 years. The study concluded that children receiving trimeprazine had significantly fewer wakings and less time awake at night compared to when they received a placebo.[2] While the specific quantitative values for the mean number of wakings and duration of wakefulness were not detailed in the available abstracts, the statistical significance of the findings was highlighted.[2]
| Outcome Measure | This compound vs. Placebo |
| Number of Nightly Wakings | Statistically significant reduction |
| Time Awake at Night | Statistically significant reduction |
| Total Night Time Sleep | Statistically significant increase |
Table 3: Comparative Sedation Efficacy of Oral Trimeprazine in Children for Dental Procedures
A retrospective study analyzed the efficacy of oral trimeprazine (3.8 mg/kg) for sedation in 48 children aged 3-8 years undergoing dental procedures. The overall success rate was 54.2%.[3] The study also found a statistically significant difference in sedation outcome based on age.[4]
| Sedation Outcome | Overall (n=48) | 3-5 years old | 6-8 years old |
| Successful | 26 (54.2%) | Higher success rate | Lower success rate |
| Partially Successful | 10 (20.8%) | - | - |
| Unsuccessful | 12 (25.0%) | - | - |
| Statistical Significance (Age) | - | χ² = 8.165, p = 0.017 | - |
Table 4: this compound vs. Lorazepam for Oral Premedication in Pediatric Anesthesia
A double-blind trial compared the effects of oral trimeprazine (3 mg/kg) and lorazepam (0.05 mg/kg) as premedication in 199 children. While lorazepam was found to be more palatable and resulted in a more cheerful demeanor, there were no significant overall advantages before surgery.[5] Post-operatively, restlessness and vomiting were more frequent with lorazepam.[5] Specific quantitative data on these outcomes were not available in the reviewed literature.
| Outcome | This compound | Lorazepam |
| Palatability | Less palatable | More palatable |
| Pre-operative Demeanor | Less cheerful | More cheerful |
| Overall Pre-surgical Assessment | No significant advantage | No significant advantage |
| Post-operative Restlessness & Vomiting | Less frequent | More frequent |
Experimental Protocols
Sedation for Dental Procedures in Children
This protocol is based on a retrospective study evaluating the efficacy of oral trimeprazine for pediatric dental sedation.[3]
-
Patient Population: Children aged 3 to 8 years requiring dental treatment who were uncooperative.
-
Medication and Dosage: Oral this compound administered at a dosage of 3.8 mg/kg.
-
Anesthesia: Local anesthesia with 2% Lidocaine and 1:100,000 epinephrine (B1671497) was used, with a maximum dosage of 4.0 mg/kg.
-
Data Collection: The following data were retrospectively collected from patient records:
-
Age and weight of the patient.
-
Gender.
-
Pre-operative behavior classification.
-
Dose of trimeprazine administered.
-
Efficacy of sedation.
-
Dental treatment accomplished.
-
-
Efficacy Assessment: The overall effectiveness of sedation was categorized as:
-
Successful: No crying or movement, or limited crying/movement that did not interrupt the procedure. All intended treatments were completed.
-
Partially Successful: Moderate crying or movement that interrupted the procedure, but all intended treatments were eventually completed.
-
Unsuccessful: The intended dental procedures could not be completed.
-
-
Statistical Analysis: Descriptive statistics, cross-tabulations, and chi-square (χ²) analysis were performed to identify factors influencing sedation outcome.[3]
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects primarily through the antagonism of two key receptors: the Histamine H1 receptor and the Dopamine D2 receptor.
Histamine H1 Receptor Antagonism
Trimeprazine acts as an antagonist at Histamine H1 receptors.[6] By blocking the action of histamine, it mitigates allergic responses such as itching (pruritus).[6][7] The downstream effects of H1 receptor blockade include the prevention of histamine-induced pro-inflammatory cytokine release.[6]
Caption: Antagonism of the Histamine H1 receptor by this compound.
Dopamine D2 Receptor Antagonism
Trimeprazine is a phenothiazine (B1677639) derivative and, like other drugs in this class, acts as an antagonist at Dopamine D2 receptors.[8][9] This action is believed to contribute to its sedative effects. The antagonism of D2 receptors by phenothiazines involves blocking the downstream signaling cascade that is normally initiated by dopamine.[8]
Caption: Antagonism of the Dopamine D2 receptor by this compound.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates a typical workflow for a radioligand binding assay to determine the affinity of a compound like this compound for its target receptors.
Caption: Typical workflow for a radioligand binding assay.
References
- 1. ijdvl.com [ijdvl.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting efficacy of oral trimeprazine sedation for dental procedures in children: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of lorazepam and trimeprazine for oral premedication in paediatric anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenadin | 30 mg/5 ml | Suspension | ফেনাডিন ৩০ মি.গ্রা./৫ মি.লি. সাসপেনশন | Renata PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 7. Histamine H1, H3 and H4 receptors are involved in pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Evaluating the Selectivity of Trimeprazine Tartrate for the Histamine H1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Trimeprazine Tartrate's binding affinity for the histamine (B1213489) H1 (H1) receptor versus other central nervous system (CNS) receptors. Trimeprazine, a phenothiazine (B1677639) derivative, is primarily recognized for its potent H1 receptor antagonism.[1][2] However, its chemical structure suggests potential interactions with other receptor systems, a crucial consideration in drug development for predicting off-target effects and understanding its overall pharmacological profile.[3] This document compiles available quantitative data, details common experimental methodologies, and visualizes key pathways to offer an objective evaluation of its receptor selectivity.
Comparative Receptor Binding Affinity
Trimeprazine demonstrates high affinity for the histamine H1 receptor. Its selectivity has been quantified against muscarinic acetylcholine (B1216132) receptors, showing a significantly lower affinity for the latter. While its phenothiazine class implies activity at dopaminergic, serotonergic, and adrenergic receptors, specific quantitative binding data for Trimeprazine at these targets are not widely available in public literature, indicating a potential gap in the complete characterization of this compound.[3][4][5]
Table 1: Receptor Binding Affinity of Trimeprazine (Alimemazine)
| Receptor Target | Binding Affinity (Ki) in nM | Selectivity Fold (H1 vs. Target) |
|---|---|---|
| Histamine H1 | 0.72 [6] | 1x |
| Muscarinic Acetylcholine (mAChR) | 38[6] | ~53x |
| Dopamine D2 | Not Reported | - |
| Serotonin 5-HT2A | Not Reported | - |
| Alpha-1 Adrenergic | Not Reported | - |
Lower Ki values indicate higher binding affinity.
Histamine H1 Receptor Signaling Pathway
Trimeprazine functions as an antagonist/inverse agonist at the H1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by histamine, the Gαq subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). Concurrently, DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which phosphorylates downstream targets, leading to various cellular responses associated with allergic and inflammatory processes.
Caption: Canonical signaling pathway of the Histamine H1 receptor.
Experimental Protocols
The binding affinity (Ki) of this compound for various receptors is typically determined using competitive radioligand binding assays.
Objective: To determine the affinity of a test compound (Trimeprazine) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the target receptor (e.g., HEK293T cells transiently expressing the human H1 receptor).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-mepyramine for the H1 receptor).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity trapped on the filters.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using an assay like the BCA protein assay.
-
-
Competitive Binding Assay:
-
A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (Trimeprazine).
-
A parallel incubation is run with a high concentration of a known unlabeled ligand to determine non-specific binding.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50 value).
-
The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
References
Safety Operating Guide
Proper Disposal of Trimeprazine Tartrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Trimeprazine (B1682546) Tartrate, a phenothiazine (B1677639) derivative used in veterinary medicine, requires careful handling and disposal due to its toxic properties. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Trimeprazine Tartrate.
Waste Classification and Regulatory Overview
This compound is classified as a toxic solid.[1][2][3] It is crucial to note that this compound is not a controlled substance under the regulations of the Drug Enforcement Administration (DEA).[4] This distinction is significant, as it means the stringent disposal protocols for controlled substances, such as the use of reverse distributors and specific DEA forms, are not required.
However, as a pharmaceutical waste product, its disposal is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and may be subject to state and local regulations.[4][5] Improper disposal can lead to environmental contamination and regulatory violations.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Clearly label all containers of this compound waste with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic").
-
Segregate this compound waste from other laboratory waste streams, such as non-hazardous waste, sharps, and radioactive waste.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
3. Containerization:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.
-
Ensure containers are compatible with the chemical properties of this compound.
-
Keep containers securely closed when not in use.
4. Waste Collection and Storage:
-
Store this compound waste in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
5. Disposal Method:
-
Do not dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination of water and soil.[4]
-
The recommended method of disposal is through a licensed professional waste disposal service that can handle toxic chemical waste.[3]
-
Incineration at a permitted hazardous waste facility is a common and effective method for destroying pharmaceutical waste.
6. Documentation:
-
Maintain accurate records of all this compound waste generated and disposed of. This documentation is crucial for regulatory compliance and internal safety audits.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative aspects related to the handling and disposal of this compound.
| Parameter | Specification | Source |
| UN Number | 2811 | [2][3] |
| UN Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound) | [1][2][3] |
| Transport Hazard Class | 6.1 (Toxic) | [3] |
| Packing Group | III | [3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and waste management guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
